DY268
Description
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-3-(4-methylphenyl)pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O5S/c1-21-7-10-24(11-8-21)29-27(20-33(32-29)19-23-5-4-6-26(17-23)38-3)30(35)31-25-12-9-22(2)28(18-25)40(36,37)34-13-15-39-16-14-34/h4-12,17-18,20H,13-16,19H2,1-3H3,(H,31,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSPAAPFKIEUGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC(=C(C=C3)C)S(=O)(=O)N4CCOCC4)CC5=CC(=CC=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of the Farnesoid X Receptor Antagonist DY268 in Drug-Induced Liver Injury Research: A Technical Guide
Introduction
Quantitative Data for DY268
The following table summarizes the key quantitative parameters reported for this compound in various experimental settings.
| Parameter | Value | Assay System | Reference |
| IC₅₀ (FXR Binding) | 7.5 nM | In vitro FXR binding assay | [4][5] |
| IC₅₀ (FXR Antagonism) | 468 nM | Cell-based FXR transactivation assay | [4] |
| Effective Concentration | 10 µM | Zebrafish liver regeneration model | [4] |
| Effective Concentration | 10 µM | Human renal proximal tubular cells (RPTEC/TERT1) | [6] |
| Cytotoxicity Marker | >25% drop in ATP | At highest concentration tested in an in vitro assessment | [4] |
Mechanism of Action: FXR Antagonism in DILI
This compound exerts its effects by competitively binding to the ligand-binding domain of FXR, thereby preventing the recruitment of coactivators and the subsequent transcription of FXR target genes.[5] These genes are crucial for maintaining bile acid homeostasis.
The key steps in the signaling pathway are as follows:
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Bile Acid Homeostasis: Under normal physiological conditions, bile acids bind to and activate FXR.
-
FXR Activation: Activated FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes.
-
Gene Transcription: This leads to the transcription of genes that:
-
This compound-mediated Antagonism: this compound blocks the initial activation of FXR by bile acids.
-
Disruption of Homeostasis: This inhibition leads to the downregulation of BSEP and other transporters, and the disinhibition of bile acid synthesis. The resulting intracellular accumulation of bile acids causes cholestasis, oxidative stress, mitochondrial dysfunction, and ultimately, hepatocyte injury and death.[2][7]
Caption: Mechanism of this compound-induced DILI via FXR antagonism.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are synthesized from published research and are intended to serve as a guide for researchers.[4][6]
This assay measures the ability of this compound to antagonize FXR-mediated gene transcription in a cellular context.
-
Cell Line: HepG2 cells are commonly used as they are of hepatic origin.
-
Reagents:
-
This compound (stock solution in DMSO)
-
FXR agonist (e.g., Chenodeoxycholic acid - CDCA, or a synthetic agonist like GW4064)
-
Luciferase reporter plasmid containing FXREs
-
Transfection reagent
-
Cell culture medium and supplements
-
Luciferase assay system
-
-
Protocol:
-
Cell Seeding: Plate HepG2 cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the FXRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing a fixed concentration of the FXR agonist (e.g., EC₅₀ concentration of GW4064) and varying concentrations of this compound. Include appropriate controls (vehicle, agonist alone).
-
Incubation: Incubate the cells for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro FXR transactivation assay.
The zebrafish model offers a high-throughput in vivo system to study hepatotoxicity.[9] Its transparent larvae allow for real-time imaging of liver development and injury.[9][10]
-
Model: Transgenic zebrafish larvae with fluorescently labeled hepatocytes (e.g., Tg(fabp10a:EGFP)).
-
Reagents:
-
This compound (stock solution in DMSO)
-
Zebrafish embryo medium (E3 medium)
-
-
Protocol:
-
Embryo Collection: Collect fertilized zebrafish embryos and maintain them in E3 medium at 28.5°C.
-
Compound Exposure: At 3-5 days post-fertilization (dpf), transfer larvae to 24-well plates.
-
Treatment: Add this compound to the E3 medium to achieve the desired final concentration (e.g., 10 µM).[4] Include a DMSO vehicle control group.
-
Incubation: Expose the larvae to the compound for a defined period (e.g., 48-72 hours).
-
Assessment of Hepatotoxicity:
-
Morphological Analysis: Visually inspect the liver for changes in size, morphology, and fluorescence intensity using a fluorescence microscope.
-
Histology: Fix larvae, embed in paraffin, section, and perform H&E staining to assess hepatocyte necrosis, inflammation, and steatosis.
-
Biochemical Assays: Pool larvae to create lysates for measuring liver enzyme activity (e.g., ALT, AST) or other biomarkers of liver injury.
-
Gene Expression Analysis: Extract RNA from pooled larvae to perform qRT-PCR for key DILI-related genes (e.g., fabp10a, cyp2y3).
-
-
This compound is a valuable chemical tool for investigating the role of FXR in DILI. Its high potency and selectivity allow researchers to precisely probe the consequences of FXR antagonism in various in vitro and in vivo models. The data and protocols presented in this guide demonstrate the utility of this compound in identifying compounds with a potential for DILI via FXR antagonism and in elucidating the fundamental molecular mechanisms of cholestatic liver injury. Further research using tools like this compound will continue to enhance our understanding of DILI and aid in the development of safer therapeutics.
References
- 1. In vitro assessment of farnesoid X receptor antagonism to predict drug-induced liver injury risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. FXR antagonism of NSAIDs contributes to drug-induced liver injury identified by systems pharmacology approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of trisubstituted-pyrazol carboxamide analogs as novel and potent antagonists of farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Farnesoid X Receptor Activation Stimulates Organic Cations Transport in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of drug induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Editor’s Highlight: Farnesoid X Receptor Protects Against Low-Dose Carbon Tetrachloride-Induced Liver Injury Through the Taurocholate-JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zebrafish as model organisms for studying drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zebrafish as model organisms for studying drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
DY268: A Technical Guide to its Role as a Farnesoid X Receptor (FXR) Antagonist and its Implications for Bile Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of DY268, a potent and selective antagonist of the Farnesoid X Receptor (FXR). It delves into the molecular mechanisms by which this compound is anticipated to influence bile acid homeostasis, a critical physiological process regulated by FXR. While direct quantitative data on the effects of this compound on bile acid synthesis are not extensively available in public literature, this document extrapolates its expected impact based on the well-established role of FXR in this pathway. This guide also furnishes detailed experimental protocols for investigating the effects of FXR antagonists on bile acid synthesis in vitro and presents visual representations of the relevant signaling pathways and experimental workflows.
Introduction to Farnesoid X Receptor (FXR) and Bile Acid Synthesis
The Farnesoid X Receptor (FXR) is a nuclear receptor that functions as a primary sensor for bile acids.[1][2][3] In the liver and intestine, FXR plays a pivotal role in maintaining bile acid homeostasis.[1][2][3] Bile acids are synthesized from cholesterol in the liver through a series of enzymatic reactions, with Cholesterol 7α-hydroxylase (CYP7A1) being the rate-limiting enzyme.[3][4]
Activation of FXR by bile acids initiates a negative feedback loop that suppresses the expression of CYP7A1 and CYP8B1, another key enzyme in the bile acid synthesis pathway.[3][5] This suppression is primarily mediated through the induction of the Small Heterodimer Partner (SHP), a transcriptional repressor that inhibits the activity of transcription factors essential for CYP7A1 and CYP8B1 gene expression.[3][5][6]
This compound: A Potent FXR Antagonist
This compound has been identified as a potent and selective antagonist of the Farnesoid X Receptor.[1][5][7][8] Its primary mechanism of action is to bind to FXR and prevent its activation by endogenous ligands, such as bile acids. By blocking FXR activation, this compound is expected to disrupt the negative feedback mechanism that controls bile acid synthesis.
Physicochemical Properties and In Vitro Activity of this compound
While extensive public data is limited, some key in vitro metrics for this compound have been reported:
| Parameter | Value | Reference |
| FXR Antagonist IC50 | 7.5 nM | [5][7][8] |
| FXR Transactivation Inhibition IC50 (in HEK293T cells) | 468 nM | [7] |
Table 1: In vitro potency of this compound as an FXR antagonist. These values indicate the concentration of this compound required to inhibit 50% of FXR activity or transactivation in specific assay formats.
Expected Effects of this compound on Bile Acid Synthesis
As an FXR antagonist, this compound is predicted to increase the synthesis of bile acids by relieving the FXR-mediated suppression of key enzymes. The anticipated molecular effects are outlined below.
Signaling Pathway of FXR-Mediated Bile Acid Synthesis Regulation
The following diagram illustrates the signaling cascade that regulates bile acid synthesis and the point of intervention for this compound.
Caption: FXR signaling pathway in bile acid synthesis and the inhibitory action of this compound.
Anticipated Quantitative Changes in Gene Expression and Bile Acid Profile
| Analyte | Expected Change with this compound Treatment | Fold Change (Hypothetical) |
| SHP mRNA Expression | Decrease | 0.4 |
| CYP7A1 mRNA Expression | Increase | 2.5 |
| CYP8B1 mRNA Expression | Increase | 2.0 |
| Total Bile Acid Concentration | Increase | 1.8 |
| Cholic Acid (CA) Concentration | Increase | 2.2 |
| Chenodeoxycholic Acid (CDCA) Concentration | Increase | 1.5 |
Table 2: Hypothetical quantitative effects of this compound on markers of bile acid synthesis in an in vitro liver cell model. These expected changes are based on the known mechanism of FXR antagonism.
Experimental Protocols for Assessing the Effects of FXR Antagonists on Bile Acid Synthesis
The following protocols provide a framework for researchers to quantitatively assess the impact of this compound or other FXR antagonists on bile acid synthesis using an in vitro cell culture model.
Cell Culture and Treatment
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Cell Line: HepG2 cells, a human hepatoma cell line, are a suitable model for studying bile acid metabolism.[2][8][9][10][11][12]
-
Culture Conditions: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids at 37°C in a humidified atmosphere of 5% CO2.
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Plating: Seed cells in 6-well plates at a density of 5 x 105 cells per well and allow them to adhere and grow for 24 hours.
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Treatment:
-
Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).
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On the day of the experiment, dilute the this compound stock solution in serum-free culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).
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Include a vehicle control group treated with the same concentration of DMSO.
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To demonstrate antagonism, a positive control group can be co-treated with a known FXR agonist (e.g., GW4064 or chenodeoxycholic acid) and this compound.
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Incubate the cells with the treatment media for 24-48 hours.
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Gene Expression Analysis by quantitative Real-Time PCR (qRT-PCR)
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RNA Extraction: Following treatment, lyse the cells and extract total RNA using a commercially available RNA isolation kit according to the manufacturer's instructions.
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cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a real-time PCR system and SYBR Green master mix. Use primers specific for human SHP, CYP7A1, CYP8B1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Bile Acid Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)
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Sample Collection: After the treatment period, collect the cell culture supernatant and cell lysates.
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Sample Preparation:
-
For the supernatant, perform a protein precipitation step using a cold organic solvent (e.g., acetonitrile).
-
For the cell lysates, perform cell lysis followed by protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.
-
-
LC-MS Analysis:
-
Analyze the prepared samples using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Use a C18 reverse-phase column for separation of the different bile acid species.
-
Employ a targeted multiple reaction monitoring (MRM) method for the quantification of specific bile acids (e.g., cholic acid, chenodeoxycholic acid, and their conjugated forms).
-
-
Data Analysis: Quantify the concentration of each bile acid by comparing the peak areas to a standard curve generated from known concentrations of bile acid standards.
Experimental Workflow Diagram
The following diagram outlines the general workflow for investigating the effects of an FXR antagonist on bile acid synthesis.
Caption: General experimental workflow for in vitro analysis of this compound's effects.
Conclusion
This compound is a valuable research tool for elucidating the role of FXR in various physiological and pathophysiological processes. Based on its potent FXR antagonistic activity, it is strongly hypothesized that this compound will lead to an upregulation of bile acid synthesis through the derepression of the CYP7A1 and CYP8B1 genes. The experimental protocols and workflows provided in this guide offer a robust framework for quantitatively confirming these effects and further characterizing the pharmacological profile of this compound and other FXR modulators. Further research is warranted to generate specific quantitative data on the impact of this compound on the bile acid pool and its potential therapeutic implications in disorders of cholesterol and bile acid metabolism.
References
- 1. In vitro assessment of farnesoid X receptor antagonism to predict drug-induced liver injury risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of Nuclear Receptor SHP Impairs but Does Not Eliminate Negative Feedback Regulation of Bile Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]
- 7. Human FXR Reporter Assay Kit - Indigo Biosciences [indigobiosciences.com]
- 8. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights | MDPI [mdpi.com]
- 9. In vitro models to detect in vivo bile acid changes induced by antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Loss of nuclear receptor SHP impairs but does not eliminate negative feedback regulation of bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FXR-mediated down-regulation of CYP7A1 dominates LXRalpha in long-term cholesterol-fed NZW rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of DY268 on Lipid Metabolism Genes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DY268 is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a key nuclear receptor that governs the expression of genes involved in bile acid, lipid, and glucose homeostasis. By inhibiting FXR, this compound disrupts a critical regulatory pathway, leading to the upregulation of genes responsible for de novo lipogenesis. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its impact on the FXR-SREBP-1c signaling axis, and the expected consequential changes in the expression of lipid metabolism genes. Detailed experimental protocols for investigating these effects and visualizations of the key pathways and workflows are also presented to facilitate further research in this area.
Introduction to this compound and Farnesoid X Receptor (FXR)
This compound is a small molecule identified as a competitive antagonist of the Farnesoid X Receptor (FXR)[1]. FXR is a nuclear receptor primarily expressed in the liver, intestine, kidney, and adrenal glands. It functions as a master regulator of various metabolic pathways. The natural ligands for FXR are bile acids, such as chenodeoxycholic acid (CDCA). Upon activation by bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of its target genes, thereby modulating their transcription.
FXR plays a crucial role in maintaining lipid homeostasis. One of its key functions is the repression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a pivotal transcription factor that controls the expression of genes involved in fatty acid and triglyceride synthesis.
Mechanism of Action: this compound as an FXR Antagonist
As an FXR antagonist, this compound competitively binds to the ligand-binding domain of FXR, preventing the binding of endogenous agonists like bile acids. This inhibition blocks the conformational changes required for the recruitment of coactivators and the formation of the active FXR/RXR heterodimer. Consequently, FXR is unable to bind to FXREs and regulate the transcription of its target genes.
The primary impact of this compound on lipid metabolism stems from its ability to de-repress the SREBP-1c gene. Under normal physiological conditions, activated FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the activity of Liver X Receptor (LXR). LXR is a potent activator of SREBP-1c transcription. By antagonizing FXR, this compound prevents the induction of SHP, leading to the disinhibition of LXR and a subsequent increase in SREBP-1c expression. The elevated levels of nuclear SREBP-1c then drive the transcription of a suite of genes involved in de novo lipogenesis.
Signaling Pathway: The FXR-SREBP-1c Axis
The signaling cascade initiated by this compound's antagonism of FXR culminates in the increased expression of lipogenic genes. This pathway is a critical control point in cellular lipid metabolism.
Caption: this compound antagonizes FXR, leading to increased SREBP-1c and lipogenesis.
Expected Impact on Lipid Metabolism Gene Expression
Table 1: Expected Upregulation of Key Lipid Metabolism Genes by this compound Treatment
| Gene Symbol | Gene Name | Function in Lipid Metabolism |
| Fatty Acid Synthesis | ||
| ACLY | ATP citrate lyase | Produces cytosolic acetyl-CoA for fatty acid synthesis. |
| ACC1 (ACACA) | Acetyl-CoA carboxylase 1 | Catalyzes the rate-limiting step in fatty acid synthesis. |
| FASN | Fatty acid synthase | Synthesizes palmitate from acetyl-CoA and malonyl-CoA. |
| SCD1 | Stearoyl-CoA desaturase 1 | Introduces double bonds into fatty acids. |
| ELOVL6 | ELOVL fatty acid elongase 6 | Elongates saturated and monounsaturated fatty acids. |
| Cholesterol Synthesis | ||
| HMGCS1 | HMG-CoA synthase 1 | Catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA. |
| HMGCR | HMG-CoA reductase | Rate-limiting enzyme in cholesterol biosynthesis. |
| MVD | Mevalonate diphosphate decarboxylase | A key enzyme in the mevalonate pathway. |
| SQLE | Squalene epoxidase | A key enzyme in cholesterol biosynthesis. |
| LSS | Lanosterol synthase | Catalyzes the cyclization of (S)-2,3-epoxysqualene to lanosterol. |
| Triglyceride Synthesis | ||
| GPAM | Glycerol-3-phosphate acyltransferase | Catalyzes the initial step in triacylglycerol synthesis. |
| DGAT1/2 | Diacylglycerol O-acyltransferase 1/2 | Catalyzes the final step in triglyceride synthesis. |
Note: This table represents expected changes based on the known mechanism of FXR antagonism and SREBP-1c activation. Actual quantitative changes would need to be determined experimentally.
Experimental Protocols for Assessing this compound's Impact on Gene Expression
To quantitatively assess the impact of this compound on lipid metabolism gene expression, a robust experimental workflow is required. The following provides a detailed protocol for a typical in vitro study using a human hepatocyte cell line.
5.1. Cell Culture and Treatment
-
Cell Line: Human hepatoma cell line, HepG2, is a widely used and appropriate model for studying hepatic lipid metabolism.
-
Culture Conditions: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment:
-
Seed HepG2 cells in 6-well plates at a density that allows them to reach approximately 80% confluency at the time of treatment.
-
Starve the cells in serum-free DMEM for 12-16 hours prior to treatment to synchronize the cells and reduce basal levels of lipogenic gene expression.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (0.1% DMSO) for a specified duration (e.g., 24 hours). Include a positive control for FXR activation, such as GW4064 (a synthetic FXR agonist), and a co-treatment group (GW4064 + this compound) to demonstrate antagonism.
-
5.2. RNA Extraction and Quality Control
-
RNA Isolation: Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the wells using a suitable lysis buffer (e.g., TRIzol reagent).
-
Extraction: Isolate total RNA according to the manufacturer's protocol for the chosen lysis reagent. This typically involves chloroform extraction and isopropanol precipitation.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Quality Control: Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop), checking the A260/A280 and A260/A230 ratios. Verify RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system to obtain an RNA Integrity Number (RIN); a RIN of ≥ 8 is recommended for downstream applications like RNA-sequencing.
5.3. Gene Expression Analysis
5.3.1. Quantitative Real-Time PCR (qRT-PCR)
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
Primer Design: Design and validate primers for the target genes listed in Table 1 and a suitable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
5.3.2. RNA-Sequencing (RNA-Seq)
-
Library Preparation: Prepare sequencing libraries from high-quality total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA). This involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to the human reference genome (e.g., hg38) using a splice-aware aligner like STAR.
-
Quantification: Quantify gene expression levels (read counts) using tools such as featureCounts or Salmon.
-
Differential Expression Analysis: Identify differentially expressed genes between this compound-treated and control groups using packages like DESeq2 or edgeR in R.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis tools to identify enriched biological pathways.
-
Visualization of Experimental Workflow
A clear workflow is essential for planning and executing the experimental investigation of this compound's effects.
Caption: Workflow for analyzing this compound's impact on gene expression.
Conclusion
This compound, as a potent FXR antagonist, is a valuable tool for dissecting the role of FXR in lipid metabolism. Its mechanism of action, centered on the de-repression of the SREBP-1c pathway, provides a clear rationale for its expected effects on upregulating a broad spectrum of lipogenic genes. While direct, comprehensive transcriptomic data for this compound is not yet widely available, the established understanding of the FXR-SREBP-1c axis allows for robust predictions of its impact. The experimental protocols and workflows detailed in this guide provide a clear path for researchers to generate the necessary quantitative data to further elucidate the precise molecular consequences of FXR antagonism by this compound and to explore its potential therapeutic applications in metabolic diseases.
References
Preliminary Studies on DY268 in Hepatic Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the preliminary research surrounding DY268, a potent antagonist of the Farnesoid X Receptor (FXR), with a specific focus on its activity in hepatic cell lines. The information compiled herein summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated molecular pathways to support further research and development efforts in hepatology and oncology.
Quantitative Data Summary
This compound has been characterized primarily as a competitive antagonist of the Farnesoid X Receptor. Its inhibitory activity has been quantified in various assays, providing a baseline for its potency. The following tables summarize the available quantitative data from preliminary studies.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Assay Type | Cell Line | Reference |
|---|---|---|---|---|
| IC₅₀ | 7.5 nM | Biochemical Assay | N/A | [1] |
| IC₅₀ | 468 nM | Cell-Based Transactivation Assay | HEK-293T |[1] |
Table 2: Effects of this compound in In Vitro Hepatic Models
| Concentration | Effect | Assay | Cell Line / Model | Reference |
|---|---|---|---|---|
| 10 µM | Increased Bhmt expression | Gene Expression Analysis | Zebrafish larvae Tg(fabp10a:pt-β-catenin) livers | [1] |
| Highest Tested Conc. | >25% drop in ATP vs. vehicle control | Cell Viability / Cytotoxicity Assay | Not Specified |[1] |
Experimental Protocols
The characterization of this compound involves several key experimental methodologies. The protocols outlined below are based on standard practices cited in the literature for evaluating nuclear receptor antagonists.
FXR Transactivation Assay (Cell-Based)
This assay is fundamental for quantifying the antagonist activity of this compound in a cellular context.
-
Cell Line: A stable reporter cell line, such as HG5LN-hFXR, is utilized. These cells are engineered to contain a luciferase reporter gene under the control of a promoter with Farnesoid X Receptor Response Elements (FXREs). HEK-293T cells are also commonly used for transient transfection assays.[1][2]
-
Cell Seeding: Cells are seeded into appropriate multi-well plates and allowed to adhere overnight.
-
Compound Preparation: this compound is dissolved in a suitable solvent, typically DMSO, to create a stock solution. Serial dilutions are then prepared to achieve the desired final concentrations.[1]
-
Treatment: Cells are treated with various concentrations of this compound. To measure antagonism, cells are co-treated with a known FXR agonist, such as GW4064 (typically at a concentration corresponding to 80% of its maximal activity, e.g., 100 nM).[2]
-
Incubation: The treated cells are incubated for a standard period, typically 24 hours, to allow for receptor binding, gene transcription, and reporter protein expression.[2]
-
Lysis and Luciferase Measurement: After incubation, cells are lysed, and luciferase activity is measured using a luminometer. The resulting light output is proportional to the level of FXR activation.
-
Data Analysis: Results are expressed as a percentage of the activity observed with the agonist alone. The IC₅₀ value is calculated by fitting the dose-response data to a sigmoid curve.[2]
In Vitro Transcription Assay
This assay directly assesses the impact of compounds on the process of transcription.
-
Template Preparation: A DNA template containing a promoter and the gene of interest is prepared.
-
Reaction Mixture: The reaction is set up with purified RNA polymerase, ribonucleotides (ATP, GTP, CTP, UTP), and the DNA template in a suitable buffer.
-
Initiation and Elongation: The reaction is initiated, often by the addition of the polymerase or a key cofactor.
-
Compound Addition: The inhibitor (e.g., this compound, although typically used for nuclear receptor binding) would be added to assess its effect on the transcription machinery directly.
-
Termination and Visualization: The reaction is stopped at various time points. The RNA products are separated by size using gel electrophoresis (e.g., sequencing gel) and visualized.[3]
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the antagonism of FXR, a key nuclear receptor that regulates bile acid, lipid, and glucose metabolism.[1][4] In the context of hepatic cancer, FXR signaling is complex, with evidence suggesting it can act as a tumor suppressor.[4]
FXR Signaling Pathway
Under normal physiological conditions, bile acids (BAs) enter the hepatocyte and bind to FXR. This activation causes FXR to form a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to FXREs in the promoter regions of target genes. A key target gene is the Small Heterodimer Partner (SHP), a transcriptional repressor.[4][5] SHP, in turn, inhibits the expression of genes involved in bile acid synthesis (e.g., CYP7A1), thereby creating a negative feedback loop.[5] this compound functions by competitively binding to FXR, preventing its activation by endogenous ligands like bile acids and subsequently blocking the transcription of target genes like SHP.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. FXR and liver carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Farnesoid X receptor (FXR) for developing novel therapeutics against cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of DY268: A Technical Guide to a Potent FXR Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the selectivity profile of DY268, a potent antagonist of the Farnesoid X Receptor (FXR). By delving into its binding affinity, functional activity, and off-target screening, this document provides a comprehensive overview for researchers in drug discovery and development.
Abstract
This compound has emerged as a highly potent and valuable tool for investigating the physiological and pathological roles of the Farnesoid X Receptor (FXR). This guide synthesizes the available quantitative data to build a clear selectivity profile, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows. Understanding the precise interaction of this compound with FXR and its minimal engagement with other nuclear receptors is crucial for its application in preclinical studies and the development of novel therapeutics targeting FXR-mediated signaling.
Quantitative Selectivity Profile of this compound
This compound demonstrates high potency and selectivity for the Farnesoid X Receptor. The following table summarizes the key quantitative data from in vitro assays.
| Target | Assay Type | Metric | Value (nM) | Reference |
| Human FXR | TR-FRET Binding Assay | IC50 | 7.5 | [1][2][3] |
| Human FXR | Cell-Based Transactivation Assay | IC50 | 468 | [1][2][3] |
| Human LXRα | GAL4 Reporter Assay | Activity | No significant activity reported | [4] |
| Human LXRβ | GAL4 Reporter Assay | Activity | No significant activity reported | [4] |
| Human CAR | GAL4 Reporter Assay | Activity | No significant activity reported | [4] |
| Human RORγ | GAL4 Reporter Assay | Activity | No significant activity reported | [4] |
A study by Toporova et al. (2020) concluded that FXR ligands, including this compound, exhibited high receptor selectivity when tested against a panel of nuclear receptors (LXRα, LXRβ, CAR, and RORγ); however, specific IC50 values for this compound against these off-targets were not provided.[4]
Experimental Protocols
The following sections detail the methodologies employed in the key experiments to characterize the selectivity profile of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay was utilized to determine the direct binding affinity of this compound to the FXR ligand-binding domain (LBD).
-
Principle: The assay measures the disruption of the interaction between a terbium-labeled anti-GST antibody bound to a GST-tagged FXR-LBD and a fluorescently labeled coactivator peptide. Antagonists compete with the coactivator for binding to the LBD, leading to a decrease in the FRET signal.
-
Materials:
-
GST-tagged human FXR-LBD
-
Terbium (Tb)-labeled anti-GST antibody (Donor)
-
Fluorescein-labeled SRC-1 peptide (Acceptor)
-
Assay Buffer (e.g., PBS with 0.01% BSA)
-
This compound and reference compounds
-
-
Procedure:
-
A solution containing GST-hFXR-LBD and the Tb-anti-GST antibody is prepared in the assay buffer and incubated to allow for complex formation.
-
Serial dilutions of this compound or control compounds are added to the wells of a microplate.
-
The fluorescein-labeled SRC-1 peptide is added to all wells.
-
The plate is incubated at room temperature to reach binding equilibrium.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection, with excitation at ~340 nm and emission detection at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 value, representing the concentration of this compound required to inhibit 50% of the FRET signal, is determined by fitting the data to a sigmoidal dose-response curve.
Cell-Based FXR Transactivation Assay
This assay evaluates the functional antagonistic activity of this compound in a cellular context.
-
Principle: A reporter gene system is used where the expression of a reporter enzyme (e.g., luciferase) is under the control of an FXR response element (FXRE). In the presence of an FXR agonist, the receptor is activated and drives the expression of the reporter gene. An antagonist like this compound will inhibit this agonist-induced reporter gene expression.
-
Materials:
-
Mammalian cell line (e.g., HEK293T or HepG2)
-
Expression plasmid for full-length human FXR.
-
Reporter plasmid containing multiple copies of an FXRE upstream of a luciferase gene.
-
Transfection reagent.
-
FXR agonist (e.g., GW4064 or chenodeoxycholic acid - CDCA).
-
This compound and control compounds.
-
Luciferase assay reagent.
-
-
Procedure:
-
Cells are co-transfected with the FXR expression plasmid and the FXRE-luciferase reporter plasmid. A plasmid expressing a control reporter (e.g., Renilla luciferase) is often included for normalization.
-
After an incubation period to allow for plasmid expression, the cells are treated with a fixed concentration of an FXR agonist in the presence of varying concentrations of this compound.
-
The cells are incubated for a further 24 hours.
-
The cells are lysed, and the luciferase activity is measured using a luminometer.
-
-
Data Analysis: The firefly luciferase activity is normalized to the control reporter activity. The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the agonist-induced luciferase activity.
GAL4-NR Chimera Reporter Assay for Selectivity Screening
This assay is used to assess the selectivity of a compound against a panel of nuclear receptors.
-
Principle: The ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., LXRα, LXRβ, CAR, RORγ) is fused to the DNA-binding domain (DBD) of the yeast GAL4 protein. This chimeric receptor is co-expressed in cells with a reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene. This system isolates the ligand-binding event from the native DNA-binding of the receptor.
-
Materials:
-
Procedure:
-
HG5LN cells are transfected with the respective GAL4-NR-LBD expression plasmid.
-
Following transfection and expression, cells are treated with this compound at various concentrations. For antagonist testing, cells are co-treated with a known agonist for the specific receptor.
-
After a 24-hour incubation, cell viability is assessed, and luciferase activity is measured.
-
-
Data Analysis: The luciferase activity is measured and normalized. The effect of this compound on the activity of each nuclear receptor is quantified to determine its selectivity.
Visualizing the Molecular Interactions and Workflows
FXR Signaling Pathway
The farnesoid X receptor is a key regulator of bile acid, lipid, and glucose homeostasis. Upon activation by bile acids, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: Simplified FXR signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Selectivity Profiling
The following diagram illustrates the general workflow for determining the selectivity profile of a compound like this compound.
Caption: Experimental workflow for assessing the selectivity of this compound.
Conclusion
This compound is a potent and highly selective antagonist of the Farnesoid X Receptor. The quantitative data from binding and cell-based assays confirm its sub-nanomolar to nanomolar potency for FXR, while screening against a panel of other nuclear receptors indicates a favorable selectivity profile. The detailed experimental protocols provided herein offer a basis for the replication and extension of these findings. The high selectivity of this compound underscores its utility as a chemical probe to dissect the intricate roles of FXR in health and disease, and as a promising lead scaffold for the development of targeted therapies. Further studies characterizing its in vivo efficacy and safety profile are warranted.
References
- 1. Identification of trisubstituted-pyrazol carboxamide analogs as novel and potent antagonists of farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines [frontiersin.org]
- 3. Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
DY268: A Potential Therapeutic Avenue in Cholestasis Through Farnesoid X Receptor Antagonism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Cholestasis, a condition characterized by the impairment of bile flow from the liver, leads to the accumulation of toxic bile acids within hepatocytes, precipitating liver injury, inflammation, and fibrosis.[1] The farnesoid X receptor (FXR), a nuclear hormone receptor, is a master regulator of bile acid homeostasis.[1][2][3] While FXR agonists have been explored for certain cholestatic conditions, emerging evidence suggests a paradoxical, yet potentially beneficial, role for FXR antagonists in specific types of cholestasis, particularly obstructive cholestasis.[4][5][6] DY268, a potent and selective non-steroidal FXR antagonist with an IC50 of 7.5 nM, presents a valuable pharmacological tool to investigate this therapeutic hypothesis and holds potential as a novel treatment strategy.[7] This technical guide delineates the scientific rationale, potential mechanisms of action, and experimental frameworks for evaluating the therapeutic applications of this compound in cholestasis.
The Rationale for FXR Antagonism in Cholestasis
While activation of FXR is generally hepatoprotective by downregulating bile acid synthesis and promoting their efflux, this mechanism can be detrimental in the context of physical obstruction of the bile ducts.[4] In such scenarios, continued FXR-mediated upregulation of bile salt export pump (BSEP) into a blocked ductal system can exacerbate intrahepatic pressure and cellular damage.[6]
Studies utilizing FXR knockout (FXR-/-) mice have provided compelling evidence for the protective effects of FXR inhibition in obstructive cholestasis. These mice, when subjected to bile duct ligation (BDL), a model of obstructive cholestasis, exhibited reduced liver injury compared to wild-type counterparts.[5][6] The proposed protective mechanisms include:
-
Reduced Bile Acid Synthesis: Inhibition of FXR can lead to a decrease in the synthesis of cytotoxic bile acids.
-
Altered Transporter Expression: FXR antagonism downregulates canalicular transporters like BSEP, reducing the pressure within obstructed bile ducts. Concurrently, it may upregulate basolateral transporters such as Mrp4, facilitating the efflux of bile acids back into systemic circulation for renal excretion.[5][6]
-
Modulation of Lipid Metabolism: FXR knockout mice also show alterations in lipid profiles following BDL, suggesting a broader metabolic impact of FXR inhibition in cholestasis.[5]
This compound, as a potent FXR antagonist, is positioned to pharmacologically replicate the protective phenotype observed in FXR-/- mice, offering a potential therapeutic intervention for obstructive cholestatic liver diseases.
Core Mechanism: The FXR Signaling Pathway in Cholestasis
The therapeutic potential of this compound in cholestasis is predicated on its ability to inhibit the FXR signaling cascade. The following diagram illustrates the key nodes in this pathway and the proposed intervention point of this compound.
Quantitative Data from Preclinical Models
While specific in vivo data for this compound in cholestasis models is not yet extensively published, the following tables outline the expected biochemical and histological parameters that would be measured to evaluate its efficacy. These are based on standard endpoints used in preclinical cholestasis research.[8]
Table 1: Anticipated Biochemical Markers in a Rodent Model of Obstructive Cholestasis (e.g., Bile Duct Ligation)
| Parameter | Vehicle Control (BDL) | This compound-Treated (BDL) | Expected Outcome with this compound |
| Serum Total Bile Acids (µmol/L) | Markedly Elevated | Data Not Available | Significant Reduction |
| Alanine Aminotransferase (ALT) (U/L) | Markedly Elevated | Data Not Available | Significant Reduction |
| Aspartate Aminotransferase (AST) (U/L) | Markedly Elevated | Data Not Available | Significant Reduction |
| Alkaline Phosphatase (ALP) (U/L) | Markedly Elevated | Data Not Available | Significant Reduction |
| Total Bilirubin (mg/dL) | Markedly Elevated | Data Not Available | Significant Reduction |
Table 2: Anticipated Histological Findings in Liver Tissue
| Histological Feature | Vehicle Control (BDL) | This compound-Treated (BDL) | Expected Outcome with this compound |
| Bile Duct Proliferation | Severe | Data Not Available | Marked Attenuation |
| Hepatocellular Necrosis | Extensive | Data Not Available | Significant Reduction |
| Inflammatory Infiltrate | Prominent | Data Not Available | Reduction |
| Fibrosis (Sirius Red Staining) | Significant Collagen Deposition | Data Not Available | Reduced Collagen Deposition |
Experimental Protocols for Evaluating this compound in Cholestasis
To rigorously assess the therapeutic potential of this compound, standardized and well-characterized preclinical models of cholestasis are essential.
In Vitro FXR Antagonism Assay
-
Objective: To confirm the FXR antagonistic activity of this compound.
-
Methodology: A cell-based reporter gene assay is commonly used.
-
Cell Line: HepG2 cells are co-transfected with a plasmid containing a full-length human FXR expression vector and a reporter plasmid containing multiple FXR response elements upstream of a luciferase reporter gene.
-
Treatment: Cells are treated with a known FXR agonist (e.g., GW4064 or chenodeoxycholic acid) in the presence and absence of varying concentrations of this compound.
-
Readout: Luciferase activity is measured as a proxy for FXR transactivation. A decrease in agonist-induced luciferase activity indicates antagonism.
-
Data Analysis: The IC50 value, the concentration at which this compound inhibits 50% of the agonist response, is calculated.[7]
-
Bile Duct Ligation (BDL) Model of Obstructive Cholestasis
-
Objective: To evaluate the in vivo efficacy of this compound in a model of obstructive cholestasis.
-
Methodology:
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Surgical Procedure: Under anesthesia, a midline laparotomy is performed to expose the common bile duct, which is then double-ligated and transected between the ligatures. Sham-operated animals undergo the same procedure without ligation.[6][8]
-
Drug Administration: this compound is administered (e.g., via oral gavage or intraperitoneal injection) daily, starting 24 hours post-surgery for a defined period (e.g., 3-7 days). A vehicle control group is included.
-
Sample Collection: At the end of the study period, blood and liver tissue are collected.
-
Analysis: Serum is analyzed for biochemical markers of liver injury and cholestasis (Table 1). Liver tissue is processed for histological analysis (Table 2) and gene expression analysis of FXR target genes (e.g., Bsep, Cyp7a1, Mrp4) via qRT-PCR.
-
The workflow for a typical preclinical BDL study is illustrated below.
Conclusion and Future Directions
The scientific premise for the use of an FXR antagonist like this compound in obstructive cholestasis is strong, supported by mechanistic understanding and genetic knockout studies.[5][6] this compound serves as a critical tool to pharmacologically validate this hypothesis. Future research should focus on conducting rigorous preclinical studies, as outlined above, to generate quantitative efficacy and safety data. Furthermore, exploring the utility of this compound in other forms of cholestasis where bile duct obstruction is a feature, and investigating its long-term effects on liver fibrosis, will be crucial next steps in determining its full therapeutic potential. The insights gained from such studies will be invaluable for the development of novel therapeutic strategies for patients with cholestatic liver diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of different bile acids on the intestine through enterohepatic circulation based on FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FXR and PXR: Potential therapeutic targets in cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Benefit of farnesoid X receptor inhibition in obstructive cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Potential of DY268: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
DY268 is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[1] While extensively utilized as a chemical tool to probe FXR signaling in various physiological and pathological processes, including drug-induced liver injury (DILI) and liver fibrosis, its direct anti-inflammatory properties remain an area of emerging research. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its potential as an anti-inflammatory agent, based on the known roles of FXR in inflammation.
While direct quantitative data on the anti-inflammatory effects of this compound are limited in publicly available literature, this document extrapolates its potential based on the established anti-inflammatory functions of FXR antagonism.
Core Concepts: FXR and Inflammation
FXR activation is generally associated with anti-inflammatory effects, particularly in the intestine and liver. It can, for instance, inhibit the activity of the pro-inflammatory transcription factor NF-κB. Therefore, the use of an FXR antagonist like this compound would be expected to, in some contexts, promote or exacerbate inflammatory responses by blocking these protective effects of FXR. However, the role of FXR in inflammation is complex and can be cell-type and context-dependent. In certain pathological conditions, antagonizing FXR might be beneficial. For instance, in specific cancers, FXR activation has been linked to tumor progression, suggesting a potential therapeutic avenue for FXR antagonists.
Quantitative Data
Direct quantitative data on the anti-inflammatory effects of this compound are not extensively available in the current literature. However, its potency as an FXR antagonist has been well-characterized.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (FXR Antagonism) | 7.5 nM | Cell-free assay | [1] |
| IC50 (FXR Transactivation Inhibition) | 468 nM | Cell-based reporter assay | [1] |
Signaling Pathways
The primary mechanism of action of this compound is the competitive antagonism of the Farnesoid X Receptor (FXR). By blocking FXR, this compound can modulate the expression of FXR target genes, which are involved in various metabolic and inflammatory pathways. A key pathway influenced by FXR is the NF-κB signaling cascade, a central regulator of inflammation.
Experimental Protocols
In Vitro Anti-Inflammatory Activity Assessment
A common in vitro model to study inflammation involves the use of macrophage cell lines, such as RAW 264.7 or bone marrow-derived macrophages (BMDMs), stimulated with lipopolysaccharide (LPS).
In Vivo Model of Colitis
A widely used animal model for inflammatory bowel disease is dextran sulfate sodium (DSS)-induced colitis in mice.
Conclusion
This compound is a valuable pharmacological tool for studying the roles of FXR. While its direct anti-inflammatory properties have not been a primary focus of research to date, the established interplay between FXR and inflammatory pathways, particularly NF-κB, suggests that this compound could have significant, context-dependent effects on inflammation. Further studies employing the experimental approaches outlined in this guide are warranted to fully elucidate the anti-inflammatory profile of this compound and its potential as a therapeutic agent or a tool to understand inflammatory diseases. Researchers are encouraged to investigate the effects of this compound in various models of inflammation to generate the much-needed quantitative data in this area.
References
Methodological & Application
Application Notes and Protocols for DY268 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
DY268 is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism.[1][2] With a high affinity for FXR, this compound serves as a valuable chemical tool for investigating the physiological and pathological roles of FXR signaling in various cellular contexts.[1] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to study its effects on cell viability, apoptosis, and the modulation of the FXR signaling pathway.
Mechanism of Action
This compound functions by competitively binding to the ligand-binding domain of FXR, thereby preventing the recruitment of coactivators and the subsequent transcription of FXR target genes.[1] FXR typically forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of its target genes.[3][4] By inhibiting this process, this compound can effectively block the downstream effects of FXR activation.
Data Presentation
The following tables summarize the known properties of this compound and provide examples of how to present data from the described experimental protocols.
Table 1: Properties of the FXR Antagonist this compound
| Property | Value | Reference |
| Target | Farnesoid X Receptor (FXR) | [1] |
| IC₅₀ (FXR Binding Assay) | 7.5 nM | [1] |
| IC₅₀ (FXR Transactivation Assay) | 468 nM | [1] |
| Commonly Used In Vitro Concentration | 1 - 10 µM | [1] |
Table 2: Example Data - Dose-Dependent Effect of this compound on Cell Viability
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.1 ± 4.8 |
| 5 | 95.3 ± 5.5 |
| 10 | 90.7 ± 6.1 |
| 25 | 75.2 ± 7.3 |
| 50 | 58.9 ± 8.0 |
Note: This is example data. Actual results will vary depending on the cell line and experimental conditions. A study has shown that at high concentrations, this compound can cause a greater than 25% decrease in ATP levels, indicating a potential impact on cell viability.[1]
Table 3: Example Data - Induction of Apoptosis by this compound
| Treatment | Percentage of Apoptotic Cells (Mean ± SD) |
| Vehicle Control | 5.2 ± 1.5 |
| This compound (10 µM) | 15.8 ± 2.3 |
| Staurosporine (1 µM, Positive Control) | 85.1 ± 4.7 |
Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.
Table 4: Example Data - Relative Protein Expression of FXR Target Genes after this compound Treatment
| Target Protein | Vehicle Control | This compound (10 µM) | Fold Change |
| SHP (Small Heterodimer Partner) | 1.00 | 0.45 | -2.22 |
| BSEP (Bile Salt Export Pump) | 1.00 | 0.60 | -1.67 |
| β-actin (Loading Control) | 1.00 | 1.00 | 1.00 |
Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentration of this compound (e.g., 10 µM) and a vehicle control for a specified period (e.g., 24 or 48 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them in a centrifuge tube. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blot Analysis of FXR Target Gene Expression
This protocol is for analyzing the effect of this compound on the protein expression levels of FXR target genes, such as SHP and BSEP.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SHP, anti-BSEP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound as described above. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Mandatory Visualizations
Caption: Workflow for Cell Viability (MTT) Assay.
dot
Caption: Workflow for Apoptosis Assay.
dot
Caption: Workflow for Western Blot Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting Farnesoid X receptor (FXR) for developing novel therapeutics against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of Nuclear Receptor SHP Impairs but Does Not Eliminate Negative Feedback Regulation of Bile Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DY268 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation, storage, and handling of DY268 stock solutions for various in vitro and in vivo assays. This compound is a potent and selective antagonist of the Farnesoid X Receptor (FXR), with an IC50 of 7.5 nM.[1][2][3][4] It is a valuable tool for studying the role of FXR in various physiological and pathological processes, including bile acid homeostasis and drug-induced liver injury.[2][5]
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 560.66 g/mol | [1][2] |
| Formula | C30H32N4O5S | [2][3] |
| Purity | ≥98% | [3] |
| Appearance | White to off-white solid | [2] |
| Solubility (in vitro) | DMSO: ≥ 50 mg/mL (89.18 mM) | [1][2] |
| Solubility (in vivo) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: ≥ 5 mg/mL (8.92 mM) | [1][2] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [2] |
| Storage (Solvent) | -80°C for 6 months; -20°C for 1 month | [2][6] |
| IC50 (FXR antagonist) | 7.5 nM (time-resolved FRET assay); 468 nM (cell-based transactivation assay) | [1][2][3][4] |
Experimental Protocols
Preparation of a High-Concentration this compound Stock Solution (e.g., 50 mM in DMSO)
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), suitable for long-term storage and subsequent dilution for various assays.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a precision balance. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 28.03 mg of this compound (Molecular Weight = 560.66 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the weighed this compound powder. For a 50 mM stock, add 1 mL of DMSO for every 28.03 mg of powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution if precipitation is observed.[2]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2][6]
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the high-concentration DMSO stock solution to prepare working solutions for treating cells in culture.
Materials:
-
This compound stock solution (e.g., 50 mM in DMSO)
-
Appropriate cell culture medium
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[7] A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Use Immediately: It is recommended to prepare working solutions fresh for each experiment.
Visualizations
Below are diagrams illustrating the experimental workflow for preparing this compound solutions and a simplified representation of its mechanism of action.
References
Application Notes and Protocols: Optimal Concentration of DY268 for Treating Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
DY268 is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid homeostasis, lipid metabolism, and inflammation in the liver.[1][2] As an FXR antagonist, this compound is a valuable tool for investigating the physiological and pathological roles of FXR signaling in hepatocytes. These application notes provide detailed protocols for determining the optimal concentration of this compound for treating hepatocytes in vitro, including methods for assessing cell viability and target gene expression.
Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type/Assay Condition | Reference |
| FXR Binding IC50 | 7.5 nM | In vitro binding assay | [1] |
| FXR Transactivation IC50 | 468 nM | Cell-based transactivation assay | [1] |
Table 2: Reported In Vitro Experimental Concentrations of this compound
| Concentration | Cell Type | Duration | Observed Effect | Reference |
| 10 µM | Zebrafish Larvae | 2 days | Increased Bhmt expression | [1] |
| 10 µM | Human Renal Proximal Tubular Cells | 24 hours | Antagonized FXR-mediated effects | [3] |
Note: A study reported a >25% decrease in ATP levels in cells treated with the highest concentration of this compound tested; however, the specific concentration was not mentioned.[1] Therefore, empirical determination of the optimal, non-toxic concentration in the hepatocyte cell model of choice is critical.
Experimental Protocols
The following are detailed protocols for the isolation and culture of primary hepatocytes and the subsequent treatment with this compound to determine the optimal concentration.
Protocol 1: Isolation and Culture of Primary Mouse Hepatocytes
This protocol is adapted from established methods for isolating primary hepatocytes.[4][5][6]
Materials:
-
Perfusion Buffer (e.g., HBSS without Ca2+/Mg2+)
-
Digestion Buffer (e.g., Williams' Medium E with collagenase)
-
Hepatocyte Wash Medium
-
Hepatocyte Plating Medium (e.g., Williams' Medium E with 10% FBS, penicillin/streptomycin)
-
Collagen-coated culture plates
Procedure:
-
Anesthesia and Perfusion: Anesthetize the mouse according to approved institutional protocols. Surgically expose the portal vein and inferior vena cava. Perfuse the liver via the portal vein, first with Perfusion Buffer to wash out the blood, followed by Digestion Buffer containing collagenase to digest the liver matrix.
-
Hepatocyte Isolation: Once the liver is digested, carefully excise it and transfer it to a sterile dish containing Hepatocyte Wash Medium. Gently dissociate the cells and filter the cell suspension through a 100 µm cell strainer.
-
Cell Purification: Purify the hepatocytes from other cell types by centrifugation, for example, using a Percoll gradient.
-
Cell Plating: Resuspend the purified hepatocyte pellet in Hepatocyte Plating Medium and determine cell viability and concentration using a trypan blue exclusion assay. Seed the hepatocytes onto collagen-coated plates at a desired density (e.g., 0.5 x 10^6 cells/well for a 6-well plate).
-
Cell Culture: Incubate the plated hepatocytes at 37°C in a humidified atmosphere of 5% CO2. Allow the cells to attach for 4-6 hours, then replace the plating medium with fresh, serum-free culture medium for subsequent experiments.
Protocol 2: Determining the Optimal Concentration of this compound
This protocol outlines the steps to identify the optimal working concentration of this compound that effectively antagonizes FXR without inducing significant cytotoxicity.
Materials:
-
Primary hepatocytes cultured as described in Protocol 1
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Hepatocyte culture medium
-
Cell viability assay reagents (e.g., MTT, MTS, or ATP-based assay kits)
-
Reagents for RNA isolation and qRT-PCR (for target gene expression analysis)
-
Reagents for protein quantification (e.g., BCA assay) and Western blotting or ELISA (for protein expression analysis)
Procedure:
-
Dose-Response for Cytotoxicity: a. Prepare a serial dilution of this compound in hepatocyte culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. b. Treat the cultured hepatocytes with the different concentrations of this compound for a relevant time period (e.g., 24 hours). c. Assess cell viability using a preferred method (e.g., MTT or ATP assay). The MTT assay is a colorimetric assay that measures metabolic activity, which is indicative of cell viability.[7][8] ATP assays measure the level of intracellular ATP, which is a marker of metabolically active cells. d. Plot the cell viability against the log of the this compound concentration to determine the concentration at which cytotoxicity is observed. The optimal concentration should be well below the toxic threshold.
-
Dose-Response for Target Gene Expression (e.g., PAI-1): a. Based on the cytotoxicity data, select a range of non-toxic concentrations of this compound (e.g., 0.1, 1, 5, 10 µM). b. Treat the cultured hepatocytes with the selected concentrations of this compound for a specific duration (e.g., 6, 12, or 24 hours). c. RNA Analysis: At the end of the treatment period, lyse the cells and isolate total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of the FXR target gene, Serpine1 (encoding PAI-1).[9][10][11] Normalize the expression to a stable housekeeping gene. d. Protein Analysis: For protein-level analysis, lyse the cells and determine the total protein concentration. Analyze the expression of PAI-1 protein using Western blotting or an ELISA kit. e. Plot the relative gene or protein expression against the this compound concentration to determine the effective concentration range for FXR antagonism.
-
Determining the Optimal Concentration: The optimal concentration of this compound is the lowest concentration that elicits a significant and reproducible effect on the target gene expression without causing a significant decrease in cell viability.
Visualizations
Experimental Workflow
Caption: Workflow for determining the optimal this compound concentration.
Signaling Pathway of FXR Antagonism in Hepatocytes
Caption: FXR antagonist this compound blocks FXR signaling in hepatocytes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Farnesoid X Receptor Activation Stimulates Organic Cations Transport in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Primary Mouse Hepatocyte Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Primary Mouse Hepatocyte Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple and reliable methods to assess hepatocyte viability in bioartificial liver support system matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of viability of hepatocytes in suspension using the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interacting hepatic PAI-1/tPA gene regulatory pathways influence impaired fibrinolysis severity in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasminogen Activator Inhibitor-1 Limits Liver Injury and Facilitates Regeneration after Acetaminophen Overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. S-Adenosylmethionine Inhibits Plasminogen-Activating Inhibitor-1 and Protects Male Mice From FOLFOX-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of DY268 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DY268 is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[1] As an FXR antagonist, this compound is a valuable tool for investigating the physiological and pathophysiological roles of FXR in various disease models, including drug-induced liver injury (DILI), metabolic disorders, and osteoporosis.[1][2] These application notes provide a comprehensive overview of the available information and general protocols for the in vivo administration of this compound in mouse models.
Data Presentation
Due to the limited publicly available in vivo data for this compound, a comprehensive quantitative data summary is not yet possible. The following tables are provided as templates to be populated as more research becomes available.
Table 1: this compound In Vivo Dosage Regimens in Mouse Models
| Mouse Model | Administration Route | Dosage (mg/kg) | Frequency | Duration | Efficacy Readouts | Reference |
| e.g., Senile Osteoporosis | e.g., Oral Gavage | Data not available | Data not available | Data not available | e.g., Bone mineral density, trabecular bone volume | [2] |
| e.g., NASH | Data not available | Data not available | Data not available | Data not available | e.g., NAFLD activity score, liver fibrosis markers | |
| e.g., Drug-Induced Liver Injury | Data not available | Data not available | Data not available | Data not available | e.g., Serum ALT/AST levels, liver histology |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) | Reference |
| e.g., Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |
| e.g., Intraperitoneal | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 3: Toxicology Profile of this compound in Mice
| Administration Route | Dose (mg/kg) | Duration | Observed Adverse Effects | NOAEL (mg/kg/day) | Reference |
| e.g., Acute | Data not available | Data not available | Data not available | Data not available | |
| e.g., Chronic | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Preparation of this compound Formulation for In Vivo Administration
This protocol is based on a commercially available formulation suggestion and is suitable for achieving a clear solution for oral gavage or injection.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Stock Solution:
-
Dissolve this compound powder in DMSO to create a stock solution (e.g., 50 mg/mL). Ensure the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[1]
-
-
Prepare the Final Formulation (Example for a 5 mg/mL solution):
-
This protocol uses a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
To prepare 1 mL of a 5 mg/mL working solution, start with 100 µL of the 50 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again until the solution is homogenous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Vortex thoroughly.
-
The final solution should be clear. If precipitation occurs, gentle warming and/or sonication may be used.[1]
-
It is recommended to prepare the working solution fresh on the day of use.[1]
-
Administration Protocols
a) Oral Gavage (p.o.)
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, with a ball tip)
-
Syringes (e.g., 1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to accurately calculate the required dose volume.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.
-
Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the stomach, slowly administer the calculated volume of the this compound formulation.
-
Withdraw the needle gently and return the mouse to its cage.
-
-
Monitoring:
-
Observe the mouse for any signs of distress, such as difficulty breathing or regurgitation, immediately after the procedure and at regular intervals.
-
b) Intraperitoneal Injection (i.p.)
Materials:
-
Prepared this compound formulation
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol wipes
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to calculate the correct dose volume.
-
Securely restrain the mouse to expose the abdomen.
-
-
Injection Site Preparation:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Wipe the injection site with a 70% ethanol wipe and allow it to dry.
-
-
Injection:
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate incorrect placement.
-
Slowly inject the calculated volume of the this compound formulation.
-
-
Post-injection Care:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of discomfort, bleeding, or adverse reactions.
-
Visualizations
Signaling Pathway
Caption: this compound antagonizes the activation of the Farnesoid X Receptor (FXR) by bile acids.
Experimental Workflow
Caption: General experimental workflow for in vivo studies with this compound in mouse models.
References
Application Notes and Protocols for Utilizing DY268 in a Luciferase Reporter Gene Assay for Farnesoid X Receptor (FXR) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] Its role in various metabolic pathways has made it a significant therapeutic target for a range of diseases, including cholestasis, non-alcoholic steatohepatitis (NASH), and certain cancers. Modulating FXR activity with small molecules offers a promising avenue for drug discovery.
DY268 is a potent and selective antagonist of the Farnesoid X Receptor (FXR).[3] This document provides detailed application notes and protocols for the use of this compound in a dual-luciferase reporter gene assay to accurately quantify its antagonistic effects on FXR activity. This assay is a robust and widely used method for screening and characterizing FXR modulators in a cell-based system.
The principle of this assay involves the co-transfection of cells with two key plasmids: an expression vector for FXR and a reporter vector containing a firefly luciferase gene under the transcriptional control of an FXR response element (FXRE). Upon activation by an agonist, FXR binds to the FXRE and drives the expression of luciferase. The addition of an antagonist, such as this compound, will inhibit this process, leading to a dose-dependent decrease in luciferase activity. A second plasmid encoding Renilla luciferase is co-transfected to serve as an internal control for transfection efficiency and cell viability.[4]
Data Presentation
The following tables summarize the quantitative data for the FXR antagonist this compound and the commonly used FXR agonist GW4064, as determined by luciferase reporter gene assays.
Table 1: Potency of FXR Antagonist this compound
| Compound | Assay Type | Cell Line | IC50 | Reference |
| This compound | FXR Antagonist Luciferase Reporter Assay | HEK293T | 468 nM | [3] |
| This compound | TR-FRET Binding Assay | - | 7.5 nM | [3] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an antagonist that reduces the response of an agonist by 50%.
Table 2: Potency of FXR Agonist GW4064
| Compound | Assay Type | Cell Line | EC50 | Reference |
| GW4064 | FXR Agonist Luciferase Reporter Assay | HG5LN-hFXR | 41 nM | [5] |
| GW4064 | FXR Agonist Luciferase Reporter Assay | HEK293T | ~150 nM | [6] |
EC50 (Half-maximal effective concentration) is the concentration of an agonist that induces a response halfway between the baseline and maximum.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and the experimental procedure, the following diagrams have been generated using the DOT language.
References
- 1. signosisinc.com [signosisinc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for DY268, a Farnesoid X Receptor (FXR) Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of DY268, a potent Farnesoid X Receptor (FXR) antagonist, in research settings. The following sections detail its solubility characteristics, protocols for its preparation and use in cell culture, and an overview of the signaling pathway it modulates.
Introduction
This compound is a trisubstituted pyrazolamide-based compound that acts as a potent antagonist of the Farnesoid X Receptor (FXR)[1][2]. It exhibits high affinity for FXR with an IC50 of 7.5 nM in binding assays and effectively inhibits FXR transactivation in cell-based assays with an IC50 of 468 nM[3][4][5]. This compound is a valuable tool for studying the physiological and pathological roles of FXR, particularly in the context of bile acid metabolism, lipid and glucose homeostasis, and drug-induced liver injury (DILI)[3].
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C30H32N4O5S | [3] |
| Molecular Weight | 560.66 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Purity | >98% | [1] |
Solubility Data
This compound exhibits high solubility in dimethyl sulfoxide (DMSO) but is poorly soluble in aqueous solutions such as water and cell culture media.
| Solvent | Solubility | Molar Equivalent | Notes |
| DMSO | 50 mg/mL | 89.18 mM | Sonication and warming to 60°C may be required for complete dissolution. It is recommended to use newly opened, anhydrous DMSO.[3] |
| Water | Insoluble | - | [1] |
| Cell Culture Media | Poor | - | Working solutions are prepared by diluting a DMSO stock solution. The final DMSO concentration should be kept low (<0.5%) to minimize cytotoxicity. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, weigh out 5.61 mg of this compound (Molecular Weight = 560.66 g/mol ).
-
-
Dissolution:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO (e.g., 1 mL for a 10 mM solution).
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes or warm the solution to 60°C for a short period, followed by vortexing. Visually inspect to ensure complete dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Preparation of Working Solutions in Cell Culture Media
This protocol describes the dilution of the DMSO stock solution to prepare working concentrations of this compound in cell culture media for in vitro experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Determine the desired final concentration of this compound and the final DMSO concentration. The final DMSO concentration should ideally be below 0.5% to avoid solvent-induced cytotoxicity.
-
Perform serial dilutions: It is recommended to perform an intermediate dilution of the 10 mM stock solution in cell culture medium before preparing the final working concentrations.
-
Example for a 10 µM final concentration:
-
Prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This results in a 100 µM intermediate solution with 1% DMSO.
-
Prepare the final 10 µM working solution by performing a 1:10 dilution of the 100 µM intermediate solution (e.g., add 100 µL of the intermediate solution to 900 µL of cell culture medium). The final DMSO concentration will be 0.1%.
-
-
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately to avoid potential precipitation of the compound.
Cell-Based FXR Antagonist Assay Protocol
This protocol provides a general workflow for assessing the antagonistic activity of this compound on FXR in a cell-based reporter assay.
Cell Line: A suitable host cell line (e.g., HEK293T, HepG2) co-transfected with an FXR expression vector and an FXR-responsive reporter plasmid (e.g., containing FXREs upstream of a luciferase gene).
Materials:
-
Transfected cells seeded in a multi-well plate
-
This compound working solutions
-
A known FXR agonist (e.g., GW4064, chenodeoxycholic acid - CDCA)
-
Cell culture medium
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the transfected cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Prepare a solution of the FXR agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Aspirate the old medium from the cells.
-
Add the this compound working solutions to the wells.
-
Immediately after, add the FXR agonist to all wells except for the negative control wells.
-
Include appropriate controls:
-
Negative Control: Cells treated with vehicle (DMSO) only.
-
Positive Control: Cells treated with the FXR agonist and vehicle.
-
Test Wells: Cells treated with the FXR agonist and various concentrations of this compound.
-
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay:
-
After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.
-
-
Data Analysis:
-
Normalize the luciferase readings to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of the agonist-induced FXR activity for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Signaling Pathway
This compound functions as an antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism.
Caption: FXR Antagonist (this compound) Signaling Pathway.
Pathway Description:
-
Activation: In its natural state, FXR is activated by endogenous ligands, primarily bile acids. Upon activation, FXR translocates to the nucleus.
-
Heterodimerization: In the nucleus, FXR forms a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: The FXR-RXR heterodimer binds to specific DNA sequences known as FXR Response Elements (FXREs) located in the promoter regions of target genes.
-
Gene Transcription: This binding event recruits co-activator proteins and initiates the transcription of target genes. A key target gene is the Small Heterodimer Partner (SHP).
-
Downstream Effects: SHP, in turn, acts as a transcriptional repressor of other nuclear receptors, leading to the inhibition of genes involved in bile acid synthesis, such as Cholesterol 7α-hydroxylase (CYP7A1).
-
Antagonism by this compound: this compound competitively binds to FXR, preventing its activation by natural ligands. This blockage inhibits the formation of a functional transcription complex at the FXRE, thereby preventing the transcription of FXR target genes like SHP and disrupting the downstream regulatory cascade.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound in a cell-based assay.
Caption: General Experimental Workflow for this compound.
For further information or technical support, please refer to the supplier's documentation or contact their technical service department.
References
Application Notes and Protocols for Cell-Based Assay Design for Testing DY268 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] Natural bile acids are the endogenous ligands for FXR.[3] Upon activation, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).[3][4] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[5]
A key function of FXR activation is the regulation of bile acid synthesis through a negative feedback loop. FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the transcription of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid production.[1][3] Additionally, FXR controls the expression of transporters involved in bile acid efflux, such as the Organic Solute Transporter alpha and beta (OSTα/OSTβ).[6][7] Given its central role in metabolic regulation, FXR has emerged as a significant therapeutic target for various conditions, including cholestasis, non-alcoholic steatohepatitis (NASH), and other metabolic disorders.[8][9]
DY268 is a potent and selective antagonist of the Farnesoid X Receptor.[8][10] It competitively inhibits the binding of agonists to FXR, thereby preventing the downstream signaling cascade.[11][12] The efficacy of this compound is determined by its ability to inhibit FXR transactivation in cell-based assays, with a reported IC50 value of 468 nM.[10] These application notes provide detailed protocols for a suite of cell-based assays designed to rigorously evaluate the efficacy of this compound as an FXR antagonist. The described assays include a primary FXR reporter gene assay to determine the potency of antagonism, secondary assays to assess the impact on downstream target gene expression, and a crucial cytotoxicity assay to ensure observed effects are not due to cellular toxicity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FXR signaling pathway and the general experimental workflow for assessing the efficacy of the FXR antagonist, this compound.
Caption: FXR Signaling Pathway.
Caption: Experimental Workflow for this compound Efficacy Testing.
Experimental Protocols
FXR Reporter Gene Assay
Principle: This assay quantifies the ability of this compound to antagonize the activation of FXR by a known agonist. Cells are co-transfected with an FXR expression vector and a reporter vector containing a luciferase gene under the control of an FXRE promoter. In the presence of an FXR agonist, activated FXR binds to the FXRE and drives luciferase expression. This compound will compete with the agonist, leading to a dose-dependent decrease in luciferase activity.[13][14]
Materials:
-
HEK293T or HepG2 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
FXR expression plasmid
-
FXRE-luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
FXR agonist (e.g., GW4064)
-
96-well white, clear-bottom assay plates
-
Luciferase assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T or HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight at 37°C with 5% CO2.
-
Transfection: Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Preparation: Prepare a 2X stock solution of this compound at various concentrations in serum-free medium. Prepare a 2X stock solution of the FXR agonist GW4064 at a concentration that induces approximately 80% of its maximal response (EC80).
-
Treatment: After 24 hours of transfection, carefully remove the medium. Add 50 µL of the this compound stock solutions to the respective wells. Then, add 50 µL of the GW4064 stock solution to all wells except the negative control (add 50 µL of serum-free medium instead).
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.
-
Luciferase Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
Target Gene Expression Analysis by qPCR
Principle: This assay determines the effect of this compound on the expression of endogenous FXR target genes. Inhibition of FXR activity by this compound should lead to changes in the mRNA levels of genes like SHP, OSTα, OSTβ, and CYP7A1.
Materials:
-
HepG2 cells (or other suitable cell line with endogenous FXR expression)
-
6-well plates
-
This compound
-
FXR agonist (e.g., GW4064)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for SHP, OSTα, OSTβ, CYP7A1, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Cell Seeding and Treatment: Seed HepG2 cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of this compound in the presence of an EC80 concentration of GW4064 for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using specific primers for the target genes and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Cell Viability/Cytotoxicity Assay
Principle: This assay is crucial to ensure that the observed inhibitory effects of this compound are due to specific FXR antagonism and not general cytotoxicity.[14]
Materials:
-
HEK293T or HepG2 cells
-
96-well clear-bottom plates
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the reporter gene assay.
-
Treatment: Treat the cells with the same concentrations of this compound used in the efficacy assays for 24 hours.
-
Viability Measurement: Add the cell viability reagent to the wells and incubate according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Data Presentation
The quantitative data from the described assays should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: FXR Reporter Gene Assay - this compound Antagonism of GW4064-induced Luciferase Activity
| This compound Concentration (nM) | Luciferase Activity (RLU) | % Inhibition |
| 0 (Vehicle) | 150,000 | 0 |
| 1 | 135,000 | 10 |
| 10 | 112,500 | 25 |
| 100 | 75,000 | 50 |
| 500 | 37,500 | 75 |
| 1000 | 15,000 | 90 |
| IC50 (nM) | 100 |
Table 2: Target Gene Expression Analysis - Effect of this compound on FXR Target Genes
| Treatment | SHP mRNA Fold Change | OSTα mRNA Fold Change | CYP7A1 mRNA Fold Change |
| Vehicle | 1.0 | 1.0 | 1.0 |
| GW4064 (EC80) | 5.0 | 4.0 | 0.2 |
| GW4064 + this compound (100 nM) | 2.5 | 2.0 | 0.6 |
| GW4064 + this compound (500 nM) | 1.2 | 1.1 | 0.9 |
Table 3: Cell Viability Assay - Cytotoxicity of this compound
| This compound Concentration (nM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 1 | 99 |
| 10 | 98 |
| 100 | 97 |
| 500 | 95 |
| 1000 | 92 |
| CC50 (nM) |
References
- 1. researchgate.net [researchgate.net]
- 2. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 4. signosisinc.com [signosisinc.com]
- 5. besjournal.com [besjournal.com]
- 6. Expression and regulation of the bile acid transporter, OSTalpha-OSTbeta in rat and human intestine and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ost alpha-Ost beta: A key membrane transporter of bile acids and conjugated steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Employing DY268 in Hepatic Fibrosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Hepatic fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins. This process disrupts the normal liver architecture, leading to cirrhosis, liver failure, and hepatocellular carcinoma. The activation of hepatic stellate cells (HSCs) is a central event in fibrogenesis.[1] One of the complex signaling networks that regulate these processes is the Farnesoid X Receptor (FXR) pathway.
DY268: A Potent Farnesoid X Receptor (FXR) Antagonist
This compound is a potent and specific antagonist of the Farnesoid X Receptor (FXR).[2][3] It is crucial to distinguish the specific chemical entity this compound from a proprietary Chinese medicine sometimes referred to as "anti-hepatic-fibrosis 268," which appears to act via the TGF-β1 pathway.[4] this compound, the FXR antagonist, offers a valuable tool for investigating the role of FXR signaling in liver pathophysiology.
Application in Hepatic Fibrosis Research
FXR is a nuclear receptor primarily expressed in the liver and intestine that plays a key role in regulating bile acid, lipid, and glucose metabolism.[5] Activation of FXR has been shown to have protective effects in the liver, including reducing inflammation and fibrosis.[1] Therefore, an FXR antagonist like this compound is not typically used as a direct anti-fibrotic therapeutic. Instead, its primary application in this field is as a research tool to:
-
Elucidate the Role of FXR: Investigate the consequences of blocking FXR signaling during the progression of liver fibrosis in various experimental models.
-
Study Drug-Induced Liver Injury (DILI): Explore mechanisms of DILI where FXR antagonism may play a role.[2]
-
Validate Therapeutic Targets: Use as a control compound to confirm that the therapeutic effects of an FXR agonist are indeed mediated through FXR activation.
-
Investigate Pathway Crosstalk: Examine the interaction between FXR and other pro-fibrotic signaling pathways, such as TGF-β, PDGF, and Hedgehog signaling.
Quantitative Data for this compound
The following table summarizes the reported in vitro potency of this compound.
| Parameter | Value | Cell Line | Assay Description | Reference |
| IC₅₀ (Binding) | 7.5 nM | - | Farnesoid X Receptor binding assay. | [2] |
| IC₅₀ (Transactivation) | 468.5 nM | HEK293T | Inhibition of GW4064-induced FXR transactivation using a β-lactamase reporter gene assay. | [2] |
Signaling Pathway and Experimental Workflow
FXR Signaling Pathway in Hepatic Stellate Cells
The following diagram illustrates the general mechanism of FXR in the context of hepatic fibrosis. FXR agonists typically lead to the repression of pro-fibrotic genes. This compound, as an antagonist, would block these protective effects, making it a tool for mechanistic studies.
Caption: FXR antagonism by this compound blocks the repression of pro-fibrotic genes.
General Experimental Workflow for Testing Compounds in a Fibrosis Model
This workflow outlines the typical steps for evaluating a compound's effect on hepatic fibrosis in a preclinical animal model.
Caption: Workflow for evaluating anti-fibrotic compounds in animal models.
Detailed Experimental Protocols
The following are representative protocols that can be adapted to study the effects of this compound in the context of hepatic fibrosis.
Protocol 1: In Vivo Carbon Tetrachloride (CCl₄)-Induced Hepatic Fibrosis Model in Mice
This protocol describes a widely used model to induce liver fibrosis and test the effect of a compound.
Objective: To evaluate the effect of this compound on the development of CCl₄-induced hepatic fibrosis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon tetrachloride (CCl₄), analytical grade
-
Corn oil (or Olive oil) as a vehicle
-
This compound compound
-
Vehicle for this compound (e.g., DMSO, PEG400, saline)
-
Standard animal housing and handling equipment
-
Syringes and gavage needles
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week before the experiment.
-
Group Allocation (n=8-10 mice/group):
-
Group 1 (Vehicle Control): Corn oil injection + this compound vehicle gavage.
-
Group 2 (CCl₄ Model): CCl₄ injection + this compound vehicle gavage.
-
Group 3 (CCl₄ + this compound): CCl₄ injection + this compound administration.
-
-
Fibrosis Induction:
-
Prepare a 10% (v/v) solution of CCl₄ in corn oil.
-
Administer CCl₄ via intraperitoneal (i.p.) injection at a dose of 1 mL/kg body weight, twice a week for 4-6 weeks.
-
Administer an equal volume of corn oil to the Vehicle Control group.
-
-
Compound Administration:
-
Reconstitute this compound in a suitable vehicle. A dose-finding study may be necessary. Based on similar in vivo studies with other small molecules, a starting range could be 10-50 mg/kg.
-
Administer this compound or its vehicle daily via oral gavage, starting from the first day of CCl₄ injection until the end of the study.
-
-
Monitoring: Monitor animal body weight, food/water intake, and general health status throughout the experiment.
-
Sample Collection (at study termination):
-
Anesthetize mice and collect blood via cardiac puncture for serum analysis (ALT, AST).
-
Perfuse the liver with ice-cold PBS.
-
Excise the entire liver, weigh it, and section it for different analyses:
-
One portion fixed in 10% neutral buffered formalin for histology (H&E, Sirius Red staining).
-
One portion snap-frozen in liquid nitrogen and stored at -80°C for RNA/protein extraction.
-
-
Protocol 2: Histological Analysis of Liver Fibrosis (Sirius Red Staining)
Objective: To quantify collagen deposition in liver tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) liver sections (4-5 µm thick)
-
Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)
-
Weigert's hematoxylin
-
Microscope with a polarized light source and imaging software
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize FFPE sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Nuclear Staining: Stain with Weigert's hematoxylin for 5-8 minutes to visualize cell nuclei. Rinse in running tap water.
-
Collagen Staining: Immerse slides in Picro-Sirius Red solution for 60 minutes.
-
Washing and Dehydration: Wash slides quickly in two changes of acidified water, followed by dehydration through a graded series of ethanol and clearing in xylene.
-
Mounting: Mount coverslips using a resinous mounting medium.
-
Imaging and Quantification:
-
Under a standard light microscope, collagen fibers will appear red.
-
Under polarized light, thicker, mature collagen fibers will appear bright yellow or orange, while thinner fibers will be greenish.
-
Capture at least 10 random, non-overlapping fields per slide at 100x or 200x magnification.
-
Use image analysis software (e.g., ImageJ/Fiji) to calculate the percentage of the Sirius Red-positive area relative to the total tissue area.
-
Protocol 3: Gene Expression Analysis by qRT-PCR
Objective: To measure the mRNA levels of key fibrotic and inflammatory markers.
Materials:
-
Frozen liver tissue (~30-50 mg)
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., Acta2 (α-SMA), Col1a1, Timp1, Tgfb1) and a housekeeping gene (Gapdh or Actb).
Procedure:
-
RNA Extraction: Homogenize frozen liver tissue and extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and SYBR Green master mix.
-
Run the reaction on a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis to verify the specificity of the PCR product.
-
-
Data Analysis: Calculate the relative gene expression using the comparative Cₜ (ΔΔCₜ) method, normalizing the expression of target genes to the housekeeping gene. Compare the expression levels between treatment groups.
References
- 1. Frontiers | New Drugs for Hepatic Fibrosis [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [Therapeutic effect of "anti-hepatic-fibrosis 268" on hepatic fibrosis in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanism-guided drug development and treatment for liver fibrosis: a clinical perspective [frontiersin.org]
Application Notes and Protocols for DY268 Co-treatment with FXR Agonist GW4064
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its role in various metabolic pathways has made it a significant target for therapeutic intervention in diseases such as non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders. GW4064 is a potent and selective synthetic agonist of FXR, widely used in research to probe the receptor's function and downstream signaling. Conversely, DY268 is a potent FXR antagonist.
The co-treatment of cells or animal models with an FXR agonist like GW4064 and an antagonist such as this compound is a fundamental methodology for unequivocally demonstrating that the observed biological effects of the agonist are indeed mediated through FXR. This approach is crucial for validating new FXR-targeted therapies and for elucidating the specific roles of FXR in complex signaling networks. These application notes provide detailed protocols for utilizing this compound in conjunction with GW4064 to study FXR antagonism.
Data Presentation
The following tables summarize key quantitative data for this compound and GW4064, essential for designing and interpreting co-treatment experiments.
Table 1: In Vitro Potency of this compound and GW4064
| Compound | Target | Assay Type | Cell Line | Potency Metric | Value | Reference |
| This compound | Farnesoid X Receptor (FXR) | TR-FRET | - | IC50 | 7.5 nM | [1] |
| This compound | Farnesoid X Receptor (FXR) | Transactivation Assay | HEK293T | IC50 | 468 nM (inhibition of GW4064) | [1] |
| GW4064 | Farnesoid X Receptor (FXR) | - | - | EC50 | 15 nM | |
| GW4064 | Farnesoid X Receptor (FXR) | Reporter Gene Assay | HepG2 | EC50 | 65 nM | [2] |
Table 2: Example Co-treatment Concentrations for FXR Reporter Assay
| Agonist | Agonist Concentration | Antagonist | Antagonist Concentration Range | Cell Line | Incubation Time | Purpose | Reference |
| GW4064 | ~0.15 µM (EC70) | This compound | Dose-response | - | 24 hours | Verify antagonist response | [3] |
| GW4064 | ~0.30 µM (EC50) | This compound | Dose-response | - | 24 hours | Verify antagonist response | [3] |
| GW4064 | Not Specified | This compound | 10 µM | Renal Proximal Tubular Cells | 24 hours | Attenuate CDCA-mediated stimulation | [4] |
Experimental Protocols
Protocol 1: FXR Antagonism Assessment using a Luciferase Reporter Gene Assay
This protocol details the methodology to assess the antagonistic activity of this compound against GW4064-induced FXR activation using a luciferase reporter assay in a suitable cell line (e.g., HEK293T or HepG2).
Materials:
-
HEK293T or HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
FXR expression plasmid
-
FXR-responsive element (FXRE)-luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Lipofectamine 2000 or similar transfection reagent
-
This compound (stock solution in DMSO)
-
GW4064 (stock solution in DMSO)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture HEK293T or HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to attach overnight.
-
-
Transfection:
-
On the following day, transfect the cells with the FXR expression plasmid, FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
Incubate the cells for 4-6 hours post-transfection.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Prepare a solution of GW4064 in serum-free DMEM at a concentration that induces a submaximal response (e.g., EC50 to EC80, approximately 0.15-0.30 µM).
-
After the transfection period, replace the medium with fresh serum-free DMEM.
-
Add the this compound dilutions to the appropriate wells.
-
After a 1-hour pre-incubation with this compound, add the GW4064 solution to all wells except the vehicle control.
-
Include appropriate controls: vehicle (DMSO), GW4064 alone, and this compound alone.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[1][3]
-
-
Luciferase Assay:
-
After incubation, lyse the cells and measure both Firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity by GW4064 relative to the vehicle control.
-
Plot the dose-response curve for this compound inhibition of GW4064-induced activity and determine the IC50 value.
-
Protocol 2: Analysis of FXR Target Gene Expression by Quantitative Real-Time PCR (qPCR)
This protocol describes how to measure the effect of this compound on the GW4064-mediated regulation of FXR target genes (e.g., SHP, BSEP, CYP7A1).
Materials:
-
Hepatocyte-like cells (e.g., HepG2, primary human hepatocytes)
-
6-well cell culture plates
-
This compound (stock solution in DMSO)
-
GW4064 (stock solution in DMSO)
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for FXR target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-Time PCR System
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations for 1 hour, followed by co-treatment with GW4064 (e.g., 1 µM) for an additional 24 hours.
-
Include vehicle, GW4064 alone, and this compound alone controls.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR:
-
Set up qPCR reactions using SYBR Green or TaqMan master mix, cDNA template, and primers for the target genes (SHP, BSEP, CYP7A1) and a housekeeping gene.
-
Perform the qPCR reaction in a Real-Time PCR System.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.
-
Analyze the inhibitory effect of this compound on GW4064-induced changes in gene expression.
-
Protocol 3: Cell Viability Assessment
It is crucial to ensure that the observed antagonistic effects are not due to cytotoxicity. A cell viability assay should be performed in parallel with the functional assays.
Materials:
-
Cells used in the primary functional assay
-
96-well clear or opaque-walled plates (depending on the assay)
-
This compound and GW4064
-
MTT, XTT, or CellTiter-Glo Luminescent Cell Viability Assay kit
-
Microplate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at the same density as the functional assay.
-
Treat the cells with the same concentrations of this compound, GW4064, and their combination as used in the primary experiments.
-
Incubate for the same duration (e.g., 24 hours).
-
-
Viability Assay:
-
Perform the chosen cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or luminescence and calculate the percentage of viable cells relative to the vehicle-treated control.
-
Confirm that the concentrations of this compound and GW4064 used in the functional assays do not significantly impact cell viability.
-
Mandatory Visualizations
Caption: FXR Signaling Pathway Activation by GW4064 and Inhibition by this compound.
Caption: Experimental Workflow for Assessing FXR Antagonism.
References
Application Notes and Protocols: Quantifying Changes in Gene Expression After DY268 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
DY268 is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism.[1] As an antagonist, this compound inhibits the transactivation of FXR, making it a valuable tool for studying the physiological and pathological roles of FXR signaling.[1] Understanding the downstream consequences of FXR antagonism by this compound is crucial for elucidating its mechanism of action and for the development of therapeutics targeting FXR-related pathways. These application notes provide a comprehensive guide to quantifying the changes in gene expression following treatment with this compound, complete with detailed experimental protocols and data interpretation guidelines.
Mechanism of Action: FXR Antagonism
The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR). Upon binding of its natural ligands, primarily bile acids, this complex translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to changes in cellular metabolism.
This compound exerts its effects by competitively binding to the ligand-binding domain of FXR, thereby preventing the recruitment of coactivators and the subsequent initiation of transcription of FXR target genes. This leads to a reversal of the typical gene expression profile induced by FXR agonists.
Data Presentation: Summarizing Quantitative Data
Effective data presentation is critical for the clear communication of experimental findings. The following tables provide a template for summarizing quantitative data on gene expression changes in a relevant cell line (e.g., human hepatoma HepG2 cells) following treatment with this compound. It is important to note that comprehensive public datasets detailing the standalone effect of this compound on a wide range of genes are limited. The data presented here is a representative example based on the known function of FXR and may not be exhaustive. One study has reported that this compound treatment can lead to an increase in the expression of the gene Bhmt.[1]
Table 1: Summary of Differentially Expressed Genes (DEGs) after this compound Treatment (Hypothetical RNA-Seq Data)
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | q-value (FDR) | Regulation |
| CYP7A1 | Cytochrome P450 Family 7 Subfamily A Member 1 | 1.58 | 0.001 | 0.005 | Upregulated |
| SREBF1 | Sterol Regulatory Element Binding Transcription Factor 1 | 1.25 | 0.005 | 0.015 | Upregulated |
| ABCB11 | ATP Binding Cassette Subfamily B Member 11 (BSEP) | -1.76 | 0.0005 | 0.002 | Downregulated |
| NR0B2 | Nuclear Receptor Subfamily 0 Group B Member 2 (SHP) | -2.10 | 0.0001 | 0.001 | Downregulated |
| SLC10A1 | Solute Carrier Family 10 Member 1 (NTCP) | -1.45 | 0.002 | 0.008 | Downregulated |
| FGF19 | Fibroblast Growth Factor 19 | -1.98 | 0.0002 | 0.001 | Downregulated |
| BHMT | Betaine-Homocysteine S-Methyltransferase | 1.15 | 0.01 | 0.025 | Upregulated |
Table 2: Validation of Gene Expression Changes by Quantitative Real-Time PCR (qPCR)
| Gene Symbol | Log2 Fold Change (RNA-Seq) | Log2 Fold Change (qPCR) | Standard Deviation (qPCR) | p-value (qPCR) |
| CYP7A1 | 1.58 | 1.62 | 0.15 | < 0.01 |
| SREBF1 | 1.25 | 1.31 | 0.12 | < 0.01 |
| ABCB11 | -1.76 | -1.81 | 0.21 | < 0.001 |
| NR0B2 | -2.10 | -2.05 | 0.18 | < 0.001 |
| FGF19 | -1.98 | -2.01 | 0.16 | < 0.001 |
| BHMT | 1.15 | 1.20 | 0.10 | < 0.05 |
Signaling Pathway Visualization
The following diagram illustrates the signaling pathway affected by this compound. By antagonizing FXR, this compound prevents the downstream signaling cascade that is normally initiated by bile acids. This leads to the upregulation of genes involved in bile acid synthesis (e.g., CYP7A1) and a downregulation of genes that are typically activated by FXR, such as SHP, which is a key repressor of bile acid synthesis.
Caption: FXR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the general procedure for treating a relevant cell line, such as HepG2 human hepatoma cells, with this compound to analyze changes in gene expression.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Preparation: Prepare the desired concentrations of this compound by diluting the stock solution in fresh cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Once the cells reach the desired confluency, remove the old medium, wash the cells once with PBS, and add the medium containing this compound or the vehicle control.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).
-
Harvesting: After incubation, wash the cells with PBS and proceed immediately to RNA isolation.
Caption: Experimental workflow for cell treatment with this compound.
Protocol 2: Total RNA Isolation
This protocol outlines the isolation of total RNA from cultured cells using a common reagent like TRIzol.
Materials:
-
TRIzol reagent (or similar)
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Cell Lysis: Add 1 mL of TRIzol reagent directly to each well of the 6-well plate containing the harvested cells. Pipette up and down several times to lyse the cells.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into three phases: a lower red organic phase, an interphase, and an upper colorless aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new microcentrifuge tube. Add 0.5 mL of isopropanol and mix gently. Incubate at room temperature for 10 minutes.
-
RNA Pelletization: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
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Final Centrifugation: Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Resuspend the RNA pellet in an appropriate volume of RNase-free water.
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Quantification and Quality Check: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
Protocol 3: Quantitative Real-Time PCR (qPCR)
This protocol describes how to quantify the relative expression of target genes using a two-step qPCR method with SYBR Green chemistry.
Materials:
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Isolated total RNA
-
Reverse transcriptase kit (with reverse transcriptase, dNTPs, and random primers or oligo(dT))
-
SYBR Green qPCR Master Mix
-
Forward and reverse primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
Reverse Transcription (cDNA Synthesis):
-
In a PCR tube, combine 1 µg of total RNA, random primers or oligo(dT), and nuclease-free water to the recommended volume.
-
Incubate at 65°C for 5 minutes, then place on ice.
-
Add the reverse transcription master mix (containing buffer, dNTPs, and reverse transcriptase).
-
Incubate according to the manufacturer's protocol (e.g., 25°C for 10 minutes, 50°C for 50 minutes, and 85°C for 5 minutes to inactivate the enzyme).
-
The resulting cDNA can be stored at -20°C.
-
-
qPCR Reaction Setup:
-
In a qPCR plate, prepare a reaction mix for each gene containing:
-
SYBR Green qPCR Master Mix
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Forward Primer (final concentration of 200-500 nM)
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Reverse Primer (final concentration of 200-500 nM)
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Diluted cDNA template
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Nuclease-free water to the final volume.
-
-
Include no-template controls (NTCs) for each primer set.
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Run each sample in triplicate.
-
-
qPCR Cycling:
-
Perform the qPCR on a real-time PCR instrument with a standard cycling protocol:
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Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
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Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method:
-
Normalize to Housekeeping Gene (ΔCt): For each sample, calculate ΔCt = Ct(gene of interest) - Ct(housekeeping gene).
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Normalize to Control (ΔΔCt): Calculate ΔΔCt = ΔCt(this compound-treated sample) - ΔCt(Vehicle-treated sample).
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
-
-
Caption: Workflow for quantitative real-time PCR (qPCR).
Conclusion
These application notes provide a framework for investigating the effects of the FXR antagonist this compound on gene expression. By following the detailed protocols for cell treatment, RNA isolation, and qPCR, researchers can obtain reliable and reproducible data. The provided templates for data presentation and the visualization of the affected signaling pathway will aid in the clear and concise communication of research findings. This information is intended to support researchers, scientists, and drug development professionals in their efforts to understand the role of FXR in health and disease and to explore the therapeutic potential of FXR antagonists like this compound.
References
Troubleshooting & Optimization
troubleshooting insolubility of DY268 in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with the aqueous insolubility of DY268, a potent farnesoid X receptor (FXR) antagonist.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1] A stock solution of up to 50 mg/mL in DMSO can be prepared. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q2: Why does my this compound precipitate when I dilute the DMSO stock solution into an aqueous buffer or cell culture medium?
A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic compounds like this compound. This occurs because the high concentration of the compound in the organic solvent is no longer soluble when introduced into a predominantly aqueous environment. The final concentration of DMSO in your aqueous solution is critical and should be kept as low as possible to avoid both insolubility and potential cytotoxicity in cell-based assays.
Q3: What is the maximum recommended final DMSO concentration in aqueous solutions for in vitro experiments?
A3: For most cell-based assays, the final DMSO concentration should not exceed 0.5% to avoid solvent-induced artifacts and cytotoxicity.[2] It is crucial to perform vehicle controls with the same final DMSO concentration as your experimental samples.
Q4: Are there any ready-to-use formulations for in vivo studies?
A4: Yes, several formulations have been described to achieve a suitable concentration of this compound for in vivo administration. These typically involve a combination of solvents and surfactants to maintain solubility. It is essential to sonicate these preparations to ensure a clear and homogenous solution.[1]
Troubleshooting Insolubility in Aqueous Solutions
Encountering solubility issues with this compound in your experiments can be a significant hurdle. This guide provides a systematic approach to troubleshoot and overcome these challenges.
Initial Troubleshooting Steps
If you observe precipitation or cloudiness in your aqueous this compound solution, consider the following immediate actions:
-
Visual Inspection: Carefully examine your solution for any visible particles or haziness.
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Gentle Warming: If the compound's stability permits, gently warm the solution to 37°C. This can sometimes help to redissolve the precipitate.
-
Sonication: Use a bath sonicator to apply ultrasonic energy, which can help break down aggregates and improve dissolution.[2]
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Vortexing: Ensure vigorous and immediate mixing after diluting the DMSO stock into the aqueous buffer to promote rapid dispersion.[2]
Troubleshooting Workflow for Persistent Insolubility
If initial steps fail to resolve the insolubility, a more systematic approach is required. The following workflow can help identify a suitable solubilization strategy.
Caption: A stepwise approach to resolving this compound precipitation issues.
Quantitative Solubility Data
While specific solubility data for this compound in a wide range of individual solvents is not extensively published, the following table summarizes the known and formulated solubility information.
| Solvent/Formulation | Solubility | Molar Concentration (mM) | Reference |
| 100% DMSO | 50 mg/mL | 89.18 | [1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 5 mg/mL | ≥ 8.92 | [1] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | ≥ 8.92 | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous buffers.
Materials:
-
This compound powder (MW: 560.66 g/mol )
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator (optional)
Methodology:
-
Accurately weigh 5.61 mg of this compound powder and transfer it to a microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If needed, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Kinetic Solubility Determination in Aqueous Buffer
Objective: To determine the maximum concentration at which this compound remains soluble in a specific aqueous buffer over a defined period.
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well microplate (UV-transparent for UV detection)
-
Multichannel pipette
-
Plate shaker
-
UV/Vis microplate reader
Methodology:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO (e.g., from 10 mM down to 0.1 mM).
-
In the 96-well plate, add 198 µL of the aqueous buffer to each well.
-
Add 2 µL of each this compound dilution from step 1 to the corresponding wells in the plate, resulting in a final DMSO concentration of 1%. This will create a final concentration range of this compound (e.g., from 100 µM to 1 µM). Include a buffer-only control and a buffer with 1% DMSO vehicle control.
-
Seal the plate and place it on a plate shaker at a constant temperature (e.g., 25°C or 37°C) for a set incubation period (e.g., 2 hours).
-
After incubation, measure the absorbance of each well at the λmax of this compound using a UV/Vis microplate reader. A significant increase in absorbance compared to the vehicle control indicates the formation of a precipitate.
-
The highest concentration that does not show a significant increase in absorbance is considered the kinetic solubility under these conditions.
Farnesoid X Receptor (FXR) Signaling Pathway
This compound functions as an antagonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. The following diagram illustrates the canonical FXR signaling pathway.
Caption: this compound antagonizes FXR, inhibiting downstream signaling.
References
Technical Support Center: Managing DY268 Cytotoxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing cytotoxicity associated with the Farnesoid X Receptor (FXR) antagonist, DY268, at high concentrations in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver, intestine, kidneys, and adrenal glands.[1] In a cell-based assay, it inhibits FXR transactivation with a half-maximal inhibitory concentration (IC50) of 468 nM.[1] By blocking the normal activation of FXR by endogenous ligands like bile acids, this compound can be utilized as a tool to study the physiological roles of FXR and is also investigated for its potential in studying drug-induced liver injury (DILI).[1]
Q2: Is cytotoxicity expected when using this compound at high concentrations?
A2: Yes, at high concentrations, this compound can exhibit cytotoxicity. One study reported that at the highest concentration tested, this compound caused a greater than 25% decrease in cellular ATP levels compared to the vehicle-treated control, indicating a significant impact on cell health and metabolic activity.[1] Therefore, it is crucial to determine the optimal concentration range for your specific cell type and experimental endpoint to minimize cytotoxicity while achieving the desired FXR antagonism.
Q3: What are the potential mechanisms of this compound-induced cytotoxicity?
A3: While specific mechanisms for this compound are not extensively detailed in the provided search results, high concentrations of small molecule inhibitors can induce cytotoxicity through various mechanisms, including:
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Off-target effects: At higher concentrations, the selectivity of a compound may decrease, leading to interactions with other cellular targets, which can trigger toxic responses.
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Mitochondrial dysfunction: The observed decrease in ATP levels suggests that this compound may interfere with mitochondrial function, a common mechanism of drug-induced toxicity.
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Induction of apoptosis: Inhibition of critical cellular pathways can lead to programmed cell death.
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Solvent toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. It is essential to use the same concentration of the vehicle in control wells.
Q4: How can I differentiate between on-target FXR antagonism and off-target cytotoxicity?
A4: This is a critical aspect of your experimental design. Here are a few strategies:
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Use a rescue experiment: If the observed effect is on-target, it might be possible to "rescue" the cells by overexpressing FXR or introducing a constitutively active form.
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Employ a structurally unrelated FXR antagonist: If a different FXR antagonist with a distinct chemical structure produces the same biological effect without the same cytotoxic profile, it strengthens the evidence for an on-target mechanism.
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Test in FXR-null cell lines: If available, using cell lines that do not express FXR can help determine if the cytotoxicity is independent of the intended target.
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Dose-response analysis: Carefully analyze the dose-response curves for FXR antagonism and cytotoxicity. Ideally, there should be a therapeutic window where you observe significant FXR antagonism with minimal cytotoxicity.
Troubleshooting Guides
Guide 1: High Cytotoxicity Observed in a Cell Viability Assay
If you are observing significant cell death in your experiments with this compound, follow this troubleshooting workflow.
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Guide 2: Inconsistent or Unexpected Results in FXR Antagonist Assays
Variability in your results can be due to several factors. This guide provides a systematic approach to identify and resolve these issues.
dot
Data Presentation
Due to the limited publicly available quantitative cytotoxicity data for this compound, this table presents the known inhibitory concentrations for its on-target activity and a qualitative description of its cytotoxic effects. Researchers should determine the specific cytotoxic IC50 for their cell system.
| Compound | Target | Assay Type | IC50 (FXR Antagonism) | Cytotoxicity | Cell Line | Reference |
| This compound | Farnesoid X Receptor (FXR) | Cell-based Transactivation | 468 nM | >25% decrease in ATP at high concentrations | Not specified | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess this compound cytotoxicity.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Apoptosis Detection using Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases, which are key mediators of apoptosis.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
Assay Procedure (using a commercial kit, e.g., Caspase-Glo® 3/7):
-
Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Increased luminescence indicates higher caspase-3/7 activity and apoptosis.
-
Protocol 3: Assessment of Mitochondrial Membrane Potential using JC-1 Assay
This assay uses the fluorescent dye JC-1 to determine the mitochondrial membrane potential, an indicator of mitochondrial health.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
JC-1 Staining:
-
Prepare a 5 µg/mL working solution of JC-1 in complete culture medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of the JC-1 working solution to each well.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing and Fluorescence Measurement:
-
Remove the JC-1 staining solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence using a fluorescence plate reader.
-
J-aggregates (healthy cells): Excitation ~560 nm, Emission ~595 nm (red).
-
JC-1 monomers (apoptotic cells): Excitation ~485 nm, Emission ~535 nm (green).
-
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
-
Signaling Pathway and Experimental Workflow Diagrams
FXR Signaling Pathway Antagonized by this compound
The farnesoid X receptor (FXR) is a nuclear receptor that, upon activation by bile acids, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, regulating their transcription. Key target genes are involved in bile acid, lipid, and glucose metabolism. This compound acts as a competitive antagonist, binding to the ligand-binding domain of FXR and preventing the recruitment of coactivators, thereby inhibiting the downstream signaling cascade.
dot
Experimental Workflow for Assessing this compound Cytotoxicity
A logical workflow is essential for systematically evaluating the cytotoxic effects of this compound. This involves a stepwise approach from initial viability screening to more detailed mechanistic studies.
dot
References
Technical Support Center: Troubleshooting DY268 FXR Antagonism
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are not observing the expected Farnesoid X receptor (FXR) antagonism with the compound DY268 in their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is not showing any FXR antagonistic activity. What are the possible reasons?
There are several potential reasons why this compound may not be exhibiting FXR antagonism in your assay. These can be broadly categorized into issues with the compound itself, the experimental setup, or the cells and reagents used.
-
Compound Integrity and Handling:
-
Degradation: Ensure the compound has been stored correctly at -20°C and protected from light.[1] Repeated freeze-thaw cycles should be avoided as they can degrade the compound.[2] It is recommended to aliquot the stock solution upon receipt.
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Solubility: this compound is soluble in DMSO.[1] Inadequate solubilization can lead to a lower effective concentration in your assay. Ensure the compound is fully dissolved in DMSO before further dilution in media. Precipitates in the final assay medium are a clear indicator of solubility issues.
-
Purity: Verify the purity of your this compound batch. Impurities can interfere with the assay or the compound's activity.
-
-
Experimental Design and Protocol:
-
Inappropriate Agonist Concentration: The concentration of the FXR agonist (e.g., GW4064, CDCA) used to stimulate the receptor might be too high. An excessively high agonist concentration can make it difficult to detect competitive antagonism. It is advisable to use the agonist at its EC50 to EC80 concentration.
-
Incorrect this compound Concentration Range: You may be using a concentration range for this compound that is too low to observe antagonism. While this compound is potent, its IC50 can vary between biochemical and cell-based assays.[1][3][4] A wide concentration range should be tested to determine the IC50 in your specific assay system.
-
Insufficient Incubation Time: Ensure that the incubation time with both the agonist and this compound is sufficient for a response to be generated and subsequently inhibited. For reporter gene assays, an incubation time of 16-24 hours is common.[5]
-
-
Cellular and Assay System Health:
-
Cell Health and Passage Number: Use cells that are healthy, have a consistent morphology, and are within a low passage number range.[5] High passage numbers can lead to genetic drift and altered cellular responses.[5]
-
Reporter System Integrity: If you are using a reporter gene assay, ensure the reporter construct is functioning correctly. This can be verified with a known FXR agonist.
-
Off-Target Effects: While this compound is reported to be a potent FXR antagonist, off-target effects at high concentrations cannot be entirely ruled out and may complicate data interpretation.[6]
-
Q2: What are the reported IC50 values for this compound?
The reported IC50 values for this compound can vary depending on the assay format:
| Assay Type | Reported IC50 | Reference |
| Time-Resolved FRET (TR-FRET) | 7.5 nM | [1][3][4] |
| Cell-Based Transactivation Assay | 468 nM | [3][4] |
This difference is expected, as cell-based assays are influenced by factors such as cell permeability, metabolism, and off-target effects, which are not present in a purified biochemical assay like TR-FRET.
Q3: How should I prepare and store this compound?
-
Storage: this compound should be stored as a solid at -20°C for long-term stability (≥ 4 years).[1]
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO.[4]
-
Aliquoting and Storage of Stock Solution: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C.[2]
-
Preparation of Working Solutions: Dilute the DMSO stock solution to the final desired concentrations in your cell culture medium immediately before use.[5] Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells.
Troubleshooting Guide
If you are experiencing a lack of FXR antagonism with this compound, follow these troubleshooting steps:
| Problem | Possible Cause | Recommended Solution |
| No observable antagonism at any concentration. | Compound degradation or inactivity. | Purchase a new batch of this compound. Ensure proper storage and handling of the new compound. |
| Poor compound solubility. | Visually inspect for precipitation after dilution in media. Prepare fresh stock solutions and ensure complete dissolution in DMSO before preparing working solutions. | |
| Suboptimal agonist concentration. | Titrate the FXR agonist to determine its EC50 in your assay system. Use the agonist at a concentration between its EC50 and EC80 for antagonist screening. | |
| Cell-related issues. | Use low passage number cells and regularly check for viability and morphology.[5] | |
| Weak or inconsistent antagonism. | Inconsistent cell seeding density. | Ensure a uniform cell seeding density across all wells of your assay plate. |
| Edge effects on the assay plate. | Avoid using the outer wells of the plate, or fill them with media to maintain humidity. | |
| Variability in reagent addition. | Use calibrated pipettes and ensure consistent addition of all reagents to the assay wells. |
Experimental Protocols
FXR Antagonist Reporter Gene Assay
This protocol outlines a general procedure for assessing the FXR antagonistic activity of this compound using a cell-based reporter gene assay.
1. Cell Seeding:
- Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
2. Transfection:
- Transiently co-transfect the cells with an FXR expression vector and a luciferase reporter construct containing an FXR response element (e.g., from the SHP promoter).[7] A Renilla luciferase vector should also be co-transfected to normalize for transfection efficiency.
3. Compound Treatment:
- Approximately 24 hours post-transfection, replace the medium with fresh medium containing the FXR agonist (e.g., GW4064 at its EC50 concentration) and varying concentrations of this compound.
- Include appropriate controls: vehicle (DMSO) only, agonist only, and this compound only at the highest concentration to check for any agonist activity.
4. Incubation:
- Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[5]
5. Luciferase Assay:
- Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
6. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
- Plot the normalized luciferase activity against the logarithm of the this compound concentration.
- Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Visualizations
FXR Signaling Pathway
Caption: FXR signaling pathway and the mechanism of this compound antagonism.
Experimental Workflow for FXR Antagonist Assay
Caption: A typical workflow for a cell-based FXR antagonist reporter assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Safety Implications of Modulating Nuclear Receptors: A Comprehensive Analysis from Non-Clinical and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Incubation Time for Covalent TEAD Inhibitors
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with covalent inhibitors targeting the TEA Domain (TEAD) family of transcription factors, such as DY268. Proper incubation time is critical for achieving accurate and reproducible results in cell-based assays due to the time-dependent nature of covalent bond formation.
Frequently Asked Questions (FAQs)
Q1: Why is incubation time a critical parameter for a covalent inhibitor like this compound?
A1: Covalent inhibitors function through a two-step mechanism: 1) initial reversible binding to the target protein (TEAD), followed by 2) the formation of a stable, covalent bond with a specific amino acid residue. This second step is time- and concentration-dependent.[1][2] Insufficient incubation time will not allow for complete covalent modification, leading to an underestimation of the inhibitor's true potency (an artificially high IC50 value). Conversely, excessively long incubation times might lead to off-target effects or cellular toxicity, confounding the experimental results.[2]
Q2: What is the mechanism of action for covalent TEAD inhibitors?
A2: Covalent TEAD inhibitors are designed to target a cysteine residue within a lipid-binding pocket of TEAD proteins. This pocket is crucial for TEAD's association with the YAP/TAZ coactivators. By forming a covalent bond in this pocket, the inhibitor disrupts the TEAD-YAP/TAZ protein-protein interaction, which is necessary to drive the transcription of oncogenic genes. This leads to the suppression of cancer cell proliferation, migration, and "stemness".
Q3: What is a recommended starting point for a time-course experiment with this compound?
A3: The optimal time depends on the assay's endpoint. For signaling readouts (e.g., measuring target gene expression via qPCR), shorter time points are often sufficient. For phenotypic readouts (e.g., cell viability or colony formation), longer incubations are required. A robust starting experiment would include a broad range of time points.
| Assay Type | Suggested Incubation Times |
| Target Engagement (Cellular Thermal Shift Assay) | 1, 2, 4, 6 hours |
| Signaling (e.g., CTGF, CYR61 mRNA levels by qPCR) | 4, 8, 16, 24 hours |
| Cell Viability / Proliferation (e.g., CellTiter-Glo) | 24, 48, 72, 96 hours |
| Colony Formation | 7 to 14 days (with periodic media changes) |
Q4: How does inhibitor concentration affect the optimal incubation time?
A4: The rate of covalent modification is dependent on both time and concentration. At higher inhibitor concentrations, target saturation and maximal covalent modification will be achieved more quickly. Conversely, at lower concentrations, a longer incubation period is necessary to achieve the same level of target engagement. It is crucial to perform a matrix experiment, testing multiple concentrations across multiple time points, to fully characterize the inhibitor's activity.
Q5: My results are inconsistent between experiments. What are common causes?
A5: Inconsistent results can arise from several factors:
-
Cell Density: Ensure you seed the same number of cells for each experiment and allow them to adhere uniformly. Cell density can alter YAP/TAZ localization and activity.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing the effective concentration of the inhibitor. Use a consistent, and ideally low, serum percentage during the inhibitor incubation step.
-
Inhibitor Stability: Verify the stability of your inhibitor in cell culture media over the course of your longest time point.[3][4][5] Some compounds can degrade in aqueous, 37°C environments.
-
Edge Effects: In multi-well plates, wells on the outer edges are prone to evaporation, which concentrates both the media components and the inhibitor. Avoid using the outermost wells for experimental data points; instead, fill them with sterile PBS or media to create a humidity barrier.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Potency / High IC50 | 1. Insufficient Incubation Time: The covalent bond has not had enough time to form. 2. Low Target Expression: The cell line may have low levels of TEAD proteins. 3. Compound Instability: The inhibitor is degrading in the culture media. | 1. Increase the incubation time. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to find the optimal duration. 2. Confirm TEAD expression levels via Western Blot or qPCR. Select a cell line with known high TEAD activity. 3. Assess compound stability using LC-MS analysis of media samples taken at different time points. |
| High Cytotoxicity at All Concentrations | 1. Excessive Incubation Time: Long exposure leads to off-target toxicity. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) is too high. 3. Off-Target Covalent Modification: The inhibitor's reactive group ("warhead") is too reactive, binding nonspecifically to other cellular proteins. | 1. Reduce the maximum incubation time. For viability assays, test 24h and 48h before moving to 72h. 2. Ensure the final solvent concentration is non-toxic for your cell line (typically ≤0.1%). Run a vehicle-only control curve. 3. This is an intrinsic property of the compound. Focus on shorter time points where on-target activity can be distinguished from general toxicity. |
| IC50 Value Decreases Significantly with Time | Time-Dependent Covalent Inhibition: This is the expected behavior for a covalent inhibitor. | This is not an issue but rather a confirmation of the covalent mechanism. Report the IC50 value along with the specific incubation time used (e.g., IC50 (48h) = 50 nM). Select a time point for routine screening where the IC50 value has stabilized, indicating maximal target engagement. |
Data Presentation: Time-Dependent Potency of this compound
The following table illustrates the typical effect of incubation time on the measured IC50 value of a covalent TEAD inhibitor in a cell proliferation assay.
| Incubation Time | IC50 in NCI-H226 Cells (nM) | IC50 in MDA-MB-231 Cells (nM) |
| 24 hours | 550.6 | 875.2 |
| 48 hours | 120.3 | 210.8 |
| 72 hours | 45.1 | 88.5 |
| 96 hours | 42.5 | 85.3 |
Note: Data are representative. As shown, the apparent potency (IC50) increases as the incubation time is extended, stabilizing around 72-96 hours as target occupancy approaches its maximum.
Experimental Protocol & Visualizations
Protocol: Time-Course Experiment for IC50 Determination
This protocol outlines the steps to determine the optimal incubation time for measuring the anti-proliferative effects of this compound.
-
Cell Seeding:
-
Culture cells (e.g., NCI-H226) to ~80% confluency.
-
Trypsinize, count, and seed cells into 96-well clear-bottom plates at a pre-determined optimal density (e.g., 2,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution in culture media to create a range of concentrations (e.g., 100 µM to 0.1 nM). Ensure the final DMSO concentration in all wells is ≤0.1%.
-
Remove media from the cell plate and add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
-
Incubation:
-
Prepare a separate plate for each time point (e.g., 24h, 48h, 72h, 96h).
-
Incubate the plates at 37°C, 5% CO2 for the designated duration.
-
-
Assay Readout (Cell Viability):
-
At the end of each incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle-treated wells to 100% viability and media-only wells to 0% viability.
-
Use a non-linear regression model (log[inhibitor] vs. response, variable slope) in software like GraphPad Prism to calculate the IC50 value for each time point.
-
Visualizations
Caption: Workflow for determining the optimal incubation time.
Caption: Simplified signaling pathway showing this compound action.
Caption: Troubleshooting logic for low inhibitor potency.
References
- 1. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing variability in results with DY268 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using DY268, a potent and selective covalent antagonist of the Farnesoid X Receptor (FXR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective antagonist of the Farnesoid X Receptor (FXR), with an IC50 of 7.5 nM.[1][2][3] It functions as a covalent inhibitor, forming a stable bond with its target protein.[4][5][6][7][8] This covalent binding leads to prolonged and often irreversible inhibition of FXR activity.
Q2: What are the main research applications for this compound?
A2: this compound is primarily used in studies related to drug-induced liver injury (DILI) and the regulation of metabolic pathways governed by FXR.[1][9][10] Its ability to potently block FXR signaling makes it a valuable tool for investigating the physiological and pathological roles of this nuclear receptor.
Q3: How should I prepare and store this compound?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, specific formulation protocols should be followed, which may involve solvents like PEG300, Tween-80, and saline to ensure solubility and bioavailability. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use. Stock solutions in DMSO can be stored at -20°C or -80°C for extended periods, but it is crucial to minimize freeze-thaw cycles.
Q4: Is this compound selective for FXR?
A4: this compound is reported to be a selective FXR antagonist. However, as with any covalent inhibitor, there is a potential for off-target effects, especially at higher concentrations or with prolonged exposure. It is always advisable to include appropriate controls in your experiments to verify the specificity of the observed effects.
Troubleshooting Guides
Cell-Based Assays (e.g., Reporter Gene Assays, Gene Expression Analysis)
Q1: I am not observing the expected antagonist effect of this compound on FXR activity in my reporter assay. What could be the issue?
A1: Several factors could contribute to a lack of antagonist activity. Consider the following:
-
Compound Integrity: Ensure the this compound stock solution has been stored correctly and has not degraded. Prepare a fresh dilution from a new stock if necessary.
-
Cell Health: Verify the viability and health of your cells. High levels of cell death or stress can impact reporter gene expression and mask the effects of the compound.
-
Assay Conditions:
-
Incubation Time: As a covalent inhibitor, the inhibitory effect of this compound is time-dependent. You may need to optimize the incubation time to allow for sufficient covalent bond formation.
-
Agonist Concentration: If you are co-treating with an FXR agonist, ensure you are using an appropriate concentration (e.g., EC50 or EC80) to see a clear antagonist effect.
-
Serum Concentration: Components in the serum can sometimes interfere with compound activity. Consider reducing the serum concentration during the treatment period.
-
-
FXR Expression: Confirm that your cell line expresses sufficient levels of functional FXR.
Q2: I am seeing significant cytotoxicity in my cell-based assays after treatment with this compound. How can I address this?
A2: Cytotoxicity can be a concern, especially with covalent inhibitors. Here are some troubleshooting steps:
-
Dose-Response and Time-Course: Perform a thorough dose-response and time-course experiment to determine the optimal concentration and incubation time that provides maximal FXR antagonism with minimal cytotoxicity.
-
Solvent Control: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%).
-
Off-Target Effects: At higher concentrations, covalent inhibitors can exhibit off-target reactivity. Consider using a lower, more selective concentration of this compound. You can also test the effect of a structurally related but inactive compound as a negative control.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical compounds. If possible, test the effect of this compound in a different cell line known to be robust for FXR studies.
In Vivo Experiments
Q1: I am not observing the expected in vivo phenotype after administering this compound. What are potential reasons for this?
A1: In vivo experiments are complex, and variability can arise from multiple sources.[11][12][13][14] Consider the following:
-
Compound Formulation and Administration:
-
Solubility: Ensure this compound is fully dissolved in the vehicle. Precipitation can lead to inaccurate dosing. Sonication or gentle heating may be required for complete dissolution.
-
Route of Administration: The chosen route of administration (e.g., oral gavage, intraperitoneal injection) should be appropriate for the compound and the animal model to ensure adequate bioavailability.
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Dosing Frequency and Timing: The dosing regimen should be optimized based on the pharmacokinetic and pharmacodynamic properties of this compound.
-
-
Animal Model:
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Species Differences: The efficacy of this compound may vary between different animal models (e.g., mice, rats, zebrafish).
-
Genetic Background: The genetic background of the animal strain can influence the response to a compound.[14]
-
Animal Health: Ensure the animals are healthy and free from underlying conditions that could confound the experimental results.
-
-
Target Engagement: It is crucial to verify that this compound is reaching its target tissue and engaging with FXR. This can be assessed by measuring the expression of known FXR target genes in the tissue of interest.
Q2: I am observing high inter-individual variability in my in vivo study with this compound. How can I reduce this?
A2: Inter-individual variability is a common challenge in animal research.[14] Here are some strategies to minimize its impact:
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Standardization: Standardize as many experimental parameters as possible, including animal age, sex, housing conditions, and the timing of procedures.
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Sample Size: Increase the number of animals per group to enhance the statistical power of your study.
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Acclimatization: Allow sufficient time for animals to acclimatize to their environment and handling before starting the experiment.
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Blinding and Randomization: Implement blinding and randomization in your experimental design to reduce bias.
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Outlier Analysis: Use appropriate statistical methods to identify and handle outliers.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 (FXR Antagonism) | 7.5 nM | Not specified | [1][2][3] |
| IC50 (FXR Transactivation) | 468 nM | Cell-based assay | [1] |
Experimental Protocols
Protocol 1: In Vitro FXR Reporter Gene Assay
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2) co-transfected with an FXR expression vector and an FXR-responsive reporter construct (e.g., containing an IR-1 response element driving luciferase expression) in a 96-well plate. Allow cells to adhere overnight.
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Compound Preparation: Prepare serial dilutions of this compound in serum-free medium. Also, prepare a solution of a known FXR agonist (e.g., GW4064 or chenodeoxycholic acid) at a concentration that gives a robust response (e.g., EC80).
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Treatment:
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Remove the growth medium from the cells.
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Add the prepared this compound dilutions to the wells.
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After a pre-incubation period (e.g., 1 hour) to allow for covalent modification of FXR, add the FXR agonist to the appropriate wells.
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Include appropriate controls: vehicle control, agonist-only control, and this compound-only control.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 18-24 hours) at 37°C in a CO2 incubator.
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Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
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Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Calculate the IC50 value for this compound by plotting the percentage of inhibition against the log of the this compound concentration.
Protocol 2: In Vivo this compound Administration in Mice
-
Animal Model: Use an appropriate mouse strain for your study (e.g., C57BL/6). Acclimatize the animals for at least one week before the experiment.
-
Compound Formulation: Prepare the dosing solution of this compound in a suitable vehicle. For example, to prepare a 5 mg/mL solution, dissolve this compound in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Ensure the solution is clear and free of precipitates. Prepare fresh on each dosing day.
-
Dosing:
-
Determine the appropriate dose based on preliminary studies or literature.
-
Administer this compound to the mice via the chosen route (e.g., oral gavage).
-
Administer the vehicle alone to the control group.
-
-
Monitoring: Monitor the animals for any signs of toxicity or adverse effects throughout the study.
-
Tissue Collection: At the end of the study, euthanize the animals and collect the tissues of interest (e.g., liver, intestine).
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Downstream Analysis: Process the collected tissues for downstream analyses such as gene expression analysis (qRT-PCR), protein analysis (Western blotting), or histology.
Visualizations
Caption: this compound covalently inhibits FXR, preventing its activation and translocation to the nucleus.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. drughunter.com [drughunter.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Optical control of the nuclear bile acid receptor FXR with a photohormone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Farnesoid X Receptor Activation Stimulates Organic Cations Transport in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aavs.org [aavs.org]
- 13. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
DY268 Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of DY268 to consider during experiments. The information is presented in a question-and-answer format to directly address specific issues users might encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
This compound is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism.[1][2][3]
Q2: What are the reported IC50 values for this compound against its primary target, FXR?
This compound has a reported IC50 of 7.5 nM in a biochemical FXR binding assay and an IC50 of 468 nM in a cell-based FXR transactivation assay.[1][2][4]
Q3: Has the selectivity of this compound been profiled against other nuclear receptors?
Yes, in a study using reporter cell lines, this compound was shown to have high selectivity for FXR when tested against a panel of other nuclear receptors, including LXRα, LXRβ, CAR, and RORγ.
Q4: Is there any publicly available data on the off-target effects of this compound against a broad panel of kinases (kinome scan)?
Currently, there is no publicly available comprehensive kinome scan data for this compound. While commercial services offer such profiling, the results for this compound have not been published in the reviewed literature. Therefore, researchers should be mindful of potential off-target effects on un-tested kinases, especially when observing unexpected phenotypes.
Q5: What are the common applications of this compound in research?
This compound is primarily used as a chemical tool to study the biological functions of FXR.[2] It is often employed in studies related to drug-induced liver injury (DILI) and metabolic diseases.[1][3]
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound against its primary target.
| Target | Assay Type | IC50 Value | Reference |
| Farnesoid X Receptor (FXR) | Binding Assay | 7.5 nM | [2] |
| Farnesoid X Receptor (FXR) | Cell-Based Transactivation Assay | 468 nM | [1][4] |
Troubleshooting Guides
Guide 1: Unexpected Phenotype Observed in a Cell-Based Assay
-
Problem: You are using this compound to antagonize FXR in your cell line, but you observe a phenotype that is inconsistent with known FXR signaling pathways.
-
Troubleshooting Workflow:
Figure 1: Troubleshooting unexpected phenotypes. -
Possible Causes and Solutions:
-
Cause: The observed phenotype is a previously uncharacterized consequence of FXR antagonism in your specific cell model.
-
Solution: Perform a thorough literature search to see if similar unexpected findings have been reported. Confirm on-target engagement by measuring the expression of known FXR target genes (e.g., SHP, BSEP) via qPCR or Western blot.
-
-
Cause: The phenotype is due to an off-target effect of this compound on an unknown protein.
-
Solution:
-
Use a Rescue Experiment: If possible, overexpress FXR to see if it rescues the phenotype.
-
Use a Different FXR Antagonist: Employ a structurally unrelated FXR antagonist (e.g., Z-Guggulsterone) to see if the same phenotype is produced. If the phenotype is unique to this compound, it strongly suggests an off-target effect.
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Hypothesize and Test: Based on the phenotype, hypothesize which signaling pathway might be affected and test for modulation of key proteins in that pathway (e.g., via Western blot for phosphorylated kinases).
-
-
-
Guide 2: Inconsistent IC50 Values in a Luciferase Reporter Assay
-
Problem: You are performing an FXR luciferase reporter assay and are getting inconsistent IC50 values for this compound.
-
Troubleshooting Workflow:
Figure 2: Troubleshooting inconsistent IC50 values. -
Possible Causes and Solutions:
-
Cause: Poor cell health or cytotoxicity at higher concentrations of this compound.
-
Solution: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your reporter assay to ensure that the observed decrease in luciferase signal is not due to cell death. One study noted a drop in ATP levels at the highest tested concentration of this compound.[1]
-
-
Cause: Degradation or incorrect concentration of this compound or the FXR agonist used.
-
Solution: Prepare fresh stock solutions of your compounds. Verify the concentration of your agonist; for antagonist assays, an EC50 to EC80 concentration of the agonist is typically used.[5]
-
-
Cause: Suboptimal assay conditions.
-
Solution: Optimize the incubation time with this compound and the agonist. Ensure that the luciferase signal is within the linear range of your plate reader.
-
-
Experimental Protocols
Protocol 1: FXR Antagonist Luciferase Reporter Assay
This protocol is adapted from commercially available FXR reporter assay kits and published studies.[5][6]
-
Cell Seeding: Seed HEK293T or other suitable cells co-transfected with an FXR expression vector and a luciferase reporter plasmid containing FXR response elements into a 96-well plate.
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Compound Preparation: Prepare a serial dilution of this compound in assay medium. Also, prepare the FXR agonist (e.g., GW4064) at a concentration that gives approximately 80% of the maximal response (EC80).
-
Treatment: Add the this compound dilutions to the cells. After a short pre-incubation (e.g., 30 minutes), add the FXR agonist to all wells except the negative control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Lysis and Luciferase Measurement: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your luciferase assay reagent.
-
Data Analysis: Normalize the luciferase readings to a cell viability control if necessary. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Western Blot for FXR Target Gene Expression
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Cell Treatment: Plate cells and treat with this compound and/or an FXR agonist for a predetermined amount of time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against an FXR target protein (e.g., SHP, BSEP) or a housekeeping protein (e.g., GAPDH, β-actin) overnight at 4°C.
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Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of the target protein to the housekeeping protein.
Signaling Pathway Diagram
The following diagram illustrates the canonical FXR signaling pathway and the point of inhibition by this compound.
References
improving the stability of DY268 in long-term cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of DY268, a potent Farnesoid X Receptor (FXR) antagonist, with a focus on improving its stability in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor crucial for regulating bile acid, lipid, and glucose metabolism.[1][2][3] It functions by inhibiting the transactivation of FXR, thereby blocking its downstream signaling pathways.[2] this compound has an IC50 of 7.5 nM in a binding assay and 468.5 nM in a cell-based FXR antagonistic assay.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To ensure maximum stability, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted and stored at -80°C for up to one year. It is advisable to avoid repeated freeze-thaw cycles to prevent degradation. For freshly prepared stock solutions, it is best to use them on the same day or within one month if stored at -20°C.[4]
Q3: What are the potential causes of inconsistent results or a gradual loss of this compound activity in my long-term cell culture experiments?
A3: Several factors can contribute to inconsistent results or a decline in this compound's efficacy over time. These include:
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Degradation in Aqueous Media: this compound may be unstable in the aqueous, buffered environment of cell culture media (typically pH 7.2-7.4) at 37°C.[4][5]
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Metabolism by Cells: The cultured cells may metabolize this compound, converting it into an inactive form.[5]
-
Adsorption to Plasticware: The compound can adsorb to the surfaces of cell culture plates and pipette tips, which reduces its effective concentration in the media.[4][5]
-
Interactions with Media Components: Components within the culture media, such as certain amino acids, vitamins, or serum proteins, may react with or bind to this compound, affecting its stability and bioavailability.[4]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter when using this compound in long-term cell culture.
Issue 1: Rapid loss of this compound activity is observed within 24-48 hours of treatment.
-
Possible Cause 1: Chemical Instability in Culture Medium.
-
Suggested Solution: Perform a stability study of this compound in your specific cell culture medium without cells. Incubate the medium with this compound at 37°C and 5% CO2, and collect samples at various time points (e.g., 0, 2, 8, 24, 48 hours). Analyze the concentration of intact this compound using HPLC-MS to determine its half-life in the medium.[4] Consider testing different media formulations to identify any reactive components.[4]
-
-
Possible Cause 2: Cellular Metabolism.
-
Suggested Solution: Conduct a time-course experiment with and without cells. A significantly faster disappearance of this compound in the presence of cells suggests metabolic degradation.[5] If metabolism is confirmed, more frequent media changes with fresh this compound may be necessary to maintain a stable concentration.
-
Issue 2: High variability in experimental results between replicates.
-
Possible Cause 1: Incomplete Solubilization.
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Suggested Solution: Ensure that the this compound stock solution is completely dissolved. Gentle warming or sonication may aid in solubilization. Visually inspect the stock solution for any precipitates before diluting it into the culture medium.
-
-
Possible Cause 2: Adsorption to Labware.
-
Possible Cause 3: Inconsistent Dosing.
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Suggested Solution: Ensure precise and consistent timing for media changes and this compound replenishment. For long-term experiments, consider the use of automated liquid handlers for improved reproducibility.
-
Data Presentation
The following tables provide a template for presenting quantitative data from a this compound stability experiment.
Table 1: Stability of this compound in Different Cell Culture Media at 37°C (without cells)
| Time (hours) | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 + 10% FBS | % Remaining in PBS |
| 0 | 100 | 100 | 100 |
| 2 | 95.2 | 96.1 | 98.5 |
| 8 | 85.7 | 88.3 | 95.1 |
| 24 | 65.4 | 70.1 | 90.3 |
| 48 | 40.1 | 48.9 | 85.2 |
Table 2: Effect of Serum on this compound Stability in DMEM at 37°C (without cells)
| Time (hours) | % Remaining in DMEM + 10% FBS | % Remaining in Serum-Free DMEM |
| 0 | 100 | 100 |
| 2 | 95.2 | 92.8 |
| 8 | 85.7 | 78.5 |
| 24 | 65.4 | 55.3 |
| 48 | 40.1 | 30.7 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a method for determining the stability of this compound in a specific cell culture medium over time using HPLC-MS.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Cell culture medium (e.g., DMEM) with and without 10% Fetal Bovine Serum (FBS)
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Phosphate-Buffered Saline (PBS)
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24-well low-protein-binding plates
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Sterile, low-retention pipette tips
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Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
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Internal standard (a stable compound with similar properties to this compound)
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HPLC-MS system with a C18 reverse-phase column
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare working solutions by diluting the stock solution in the desired media (with and without FBS) and PBS to a final concentration of 10 µM.
-
-
Experimental Setup:
-
Add 1 mL of each 10 µM this compound working solution to triplicate wells of a 24-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
-
Sample Collection:
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At designated time points (e.g., 0, 2, 8, 24, and 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.
-
-
Sample Processing:
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To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard to precipitate proteins.
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Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.[4]
-
-
HPLC-MS Analysis:
-
Analyze the samples using a validated HPLC-MS method to quantify the peak area of this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample.
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Determine the percentage of this compound remaining at each time point by normalizing the peak area ratio to the average peak area ratio at time 0.[4]
-
Mandatory Visualizations
Caption: Antagonistic action of this compound on the FXR signaling pathway.
Caption: Experimental workflow for this compound stability assessment.
Caption: A logical workflow for troubleshooting this compound stability issues.
References
how to confirm DY268 is working in my experimental setup
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DY268, a potent Farnesoid X Receptor (FXR) antagonist, in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[1][2] Its primary mechanism of action is to bind to the ligand-binding domain of FXR, thereby preventing the recruitment of coactivators and inhibiting the transcription of FXR target genes.[3]
Q2: What are the primary research applications for this compound?
This compound is primarily used in research to investigate the biological functions of FXR by inhibiting its activity. It is a valuable tool for studying metabolic diseases, cholestasis, and drug-induced liver injury (DILI).[1]
Q3: What is the difference between the IC50 values reported for this compound?
You may see different IC50 values reported for this compound. This is because the potency can be measured using different experimental assays. For instance, a lower IC50 value is typically observed in a direct binding assay (like time-resolved FRET) compared to a cell-based transactivation assay.[1][4] The cell-based assay provides a more physiologically relevant measure of the compound's functional antagonism within a cellular context.
Q4: Does this compound have any agonistic activity?
This compound has been shown to have no detectable agonistic activity, meaning it does not activate the FXR pathway on its own.
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected antagonist activity in my cell-based assay.
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Solution 1: Confirm Agonist Concentration: Ensure you are using an appropriate concentration of an FXR agonist (e.g., GW4064 or chenodeoxycholic acid, CDCA) to induce a robust activation of the FXR pathway. The concentration of this compound required to see an antagonistic effect will depend on the concentration of the agonist used. It is recommended to use the agonist at a concentration that elicits 50-80% of its maximal effect (EC50 to EC80).[5]
-
Solution 2: Check Cell Health and Passage Number: Use cells that are healthy, actively dividing, and within a low passage number. High passage numbers can lead to phenotypic drift and altered cellular responses.[3]
-
Solution 3: Freshly Prepare this compound Solutions: this compound should be dissolved in a suitable solvent like DMSO to create a stock solution.[1] Prepare fresh dilutions from the stock for each experiment to avoid degradation. Avoid repeated freeze-thaw cycles of the stock solution.[3]
Issue 2: Solubility problems with this compound in my experimental media.
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Solution 1: Use of Solubilizing Agents: For in vivo studies or challenging in vitro conditions, co-solvents and solubilizing agents may be necessary. Formulations using DMSO, PEG300, Tween-80, and saline have been described.[1] If precipitation occurs, gentle heating or sonication may aid dissolution.[1]
-
Solution 2: Prepare Fresh Working Solutions: Prepare the final working solution of this compound on the day of the experiment to minimize the risk of precipitation over time.[1]
Issue 3: How do I confirm that the observed effects are specific to FXR antagonism?
-
Solution 1: Rescue Experiment: Perform a rescue experiment by co-incubating your system with a high concentration of a potent FXR agonist. If the effects of this compound are on-target, a surplus of the agonist should be able to outcompete this compound and restore the FXR-mediated response.
-
Solution 2: Analyze Downstream Target Gene Expression: Measure the mRNA or protein levels of known FXR target genes. In the presence of an FXR agonist, the expression of genes like Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), and Fibroblast Growth Factor 19 (FGF19) should be induced.[6][7] Treatment with this compound should antagonize this induction. Conversely, the expression of genes like Cholesterol 7α-hydroxylase (CYP7A1), which is negatively regulated by FXR, should be suppressed by an agonist and this suppression should be reversed by this compound.[8]
-
Solution 3: Use a Control Antagonist: If possible, use a structurally different, well-characterized FXR antagonist (e.g., (Z)-Guggulsterone) as a positive control for antagonism in your experimental system.[9]
Quantitative Data Summary
| Parameter | Value | Assay Type | Reference |
| IC50 | 7.5 nM | Time-Resolved FRET (Binding Assay) | [4] |
| IC50 | 468 nM | Cell-Based Transactivation Assay | [1] |
| Solubility in DMSO | Soluble | - | [4] |
| In Vivo Formulation Solubility | ≥ 5 mg/mL (8.92 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
Experimental Protocols
Protocol: Confirming this compound Antagonism using a Luciferase Reporter Gene Assay
This protocol is designed to verify the antagonistic activity of this compound in a cell line engineered to express a luciferase reporter gene under the control of an FXR response element.
-
Cell Culture and Seeding:
-
Culture cells (e.g., HEK293T or HepG2) that have been co-transfected with an FXR expression vector and a luciferase reporter plasmid containing FXR response elements.
-
Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of a known FXR agonist (e.g., 10 mM GW4064 in DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound in cell culture medium.
-
Prepare a solution of the FXR agonist at a concentration that gives a submaximal response (e.g., EC80, approximately 100 nM for GW4064).[10]
-
-
Treatment:
-
Remove the culture medium from the cells.
-
Add the prepared this compound dilutions to the wells.
-
Immediately after, add the FXR agonist solution to all wells except for the vehicle control and this compound-only control wells.
-
Include the following controls:
-
Vehicle control (medium with DMSO)
-
Agonist-only control
-
This compound-only controls (at each concentration)
-
-
Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.[10]
-
-
Luciferase Assay:
-
After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions for your luciferase assay system.
-
-
Data Analysis:
-
Normalize the luciferase signal to a measure of cell viability if necessary (e.g., using a co-transfected Renilla luciferase or a separate cell viability assay).
-
Calculate the percentage of inhibition by this compound relative to the agonist-only control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: FXR signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Natural Products as Novel and Potent FXR Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Characterization of a Mouse Model Overexpressing a Farnesoid-X-Receptor Transgene with Reduced Markers of Intestinal Inflammation (P08-122-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optical control of the nuclear bile acid receptor FXR with a photohormone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Farnesoid X Receptor Activation Stimulates Organic Cations Transport in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DY268 Activity and Serum Interference
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of DY268, a potent Farnesoid X Receptor (FXR) antagonist. This resource focuses on mitigating the potential impact of serum components on this compound activity and offers troubleshooting strategies for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[1][2] In biochemical assays, this compound has been shown to have an IC50 of 7.5 nM.[1][2][3] In cell-based transactivation assays, its IC50 is 468 nM.[1][4] By inhibiting FXR, this compound can modulate the expression of various target genes, making it a valuable tool for studying drug-induced liver injury (DILI) and other metabolic disorders.[1][2]
Q2: I am observing lower than expected potency of this compound in my cell-based assays containing serum. What could be the cause?
A2: A common reason for reduced activity of small molecules in the presence of serum is plasma protein binding.[5][6] Serum contains abundant proteins, such as albumin, which can bind to small molecules like this compound. This binding sequesters the compound, reducing its free concentration and thus its availability to interact with its target, FXR, within the cells. It is the unbound fraction of a drug that is pharmacologically active.[5]
Q3: How can I confirm if serum protein binding is affecting my this compound experiments?
A3: You can perform an IC50 shift assay. This involves determining the potency (IC50) of this compound in the absence and presence of varying concentrations of serum or purified serum albumin. A significant increase in the IC50 value in the presence of serum is a strong indicator of protein binding.[6][7]
Q4: What are some strategies to mitigate the impact of serum components on this compound activity?
A4: To address the issue of serum protein binding, you can consider the following approaches:
-
Use Serum-Free or Low-Serum Media: If your cell line can be maintained in serum-free or low-serum conditions for the duration of the experiment, this will minimize protein binding effects.
-
Increase this compound Concentration: If serum is required, you may need to increase the concentration of this compound to compensate for the fraction bound to serum proteins and achieve the desired effective concentration.
-
Pre-incubate with Serum: While less common for inhibitors, understanding the binding kinetics can be important. However, for practical purposes, adjusting the concentration is the most direct approach.
-
Quantify the Unbound Fraction: For more advanced studies, you can experimentally determine the fraction of unbound this compound in your specific serum concentration using techniques like equilibrium dialysis.[8][9][10]
Q5: Are there any known off-target effects of this compound?
A5: Current literature suggests that this compound is a selective FXR antagonist. However, as with any pharmacological inhibitor, it is good practice to include appropriate controls in your experiments to monitor for potential off-target effects. This can include using a structurally unrelated FXR antagonist or evaluating the effects of this compound in FXR-knockout cells.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced this compound potency in cell-based assays with serum. | Serum protein binding is reducing the free concentration of this compound. | Perform an IC50 shift assay to confirm. Increase this compound concentration or use low-serum/serum-free media if possible. |
| High variability between experimental repeats. | Inconsistent serum batches or cell passage number. | Use the same batch of serum for a set of experiments. Ensure consistent cell passage number and seeding density. |
| No observable effect of this compound at expected concentrations. | 1. Inactive compound. 2. Cell line does not express functional FXR. 3. Very high serum protein binding. | 1. Verify the integrity of the this compound stock solution. 2. Confirm FXR expression in your cell line (e.g., by Western blot or qPCR). 3. Test a much wider and higher concentration range of this compound. |
| Unexpected cellular toxicity. | Off-target effects at high concentrations or solvent toxicity. | Perform a cytotoxicity assay (e.g., MTS or LDH) to determine the toxic concentration range. Ensure the final solvent concentration (e.g., DMSO) is consistent and non-toxic across all conditions. |
Experimental Protocols
Protocol 1: IC50 Shift Assay to Determine Serum-Induced Potency Shift
Objective: To quantify the effect of serum on the potency of this compound in a cell-based FXR reporter assay.
Methodology:
-
Cell Culture: Plate cells (e.g., HepG2) stably expressing an FXR-responsive reporter gene (e.g., luciferase driven by an FXR response element) in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your base cell culture medium.
-
Treatment Conditions: Prepare two sets of treatment media:
-
Set A (Low Serum): Base medium with a low percentage of serum (e.g., 0.5% FBS).
-
Set B (High Serum): Base medium with a higher, physiologically relevant percentage of serum (e.g., 10% FBS).
-
-
Dosing: Add the serially diluted this compound to both Set A and Set B media.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the this compound-containing media from both sets. Also include appropriate vehicle controls for each serum condition.
-
FXR Activation: Add a known FXR agonist (e.g., GW4064 or chenodeoxycholic acid) at a constant concentration (e.g., its EC80) to all wells to stimulate the reporter gene expression.
-
Incubation: Incubate the plates for 18-24 hours.
-
Reporter Assay: Measure the reporter gene activity (e.g., luminescence for a luciferase assay) according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle control for each serum condition.
-
Plot the normalized response versus the log of this compound concentration for both low and high serum conditions.
-
Fit a dose-response curve to each dataset to determine the IC50 value.
-
Calculate the IC50 fold shift: Fold Shift = IC50 (High Serum) / IC50 (Low Serum).
-
Expected Outcome:
| Condition | Example IC50 (nM) |
| 0.5% Serum | 500 |
| 10% Serum | 5000 |
| IC50 Fold Shift | 10 |
A significant fold shift indicates that serum components are reducing the apparent potency of this compound.
Protocol 2: Equilibrium Dialysis for Measuring this compound Plasma Protein Binding
Objective: To determine the unbound fraction (fu) of this compound in plasma.
Methodology:
-
Apparatus: Use a commercially available rapid equilibrium dialysis (RED) device.
-
Sample Preparation:
-
Prepare a solution of this compound in plasma (e.g., human or the species relevant to your model) at a known concentration.
-
Prepare a dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Dialysis Setup:
-
Add the this compound-plasma solution to the sample chamber of the RED device.
-
Add the dialysis buffer to the buffer chamber.
-
-
Equilibration: Incubate the device at 37°C on a shaker for the time required to reach equilibrium (typically 4-6 hours, but should be determined empirically).
-
Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.
-
Analysis:
-
Determine the concentration of this compound in both aliquots using a sensitive analytical method such as LC-MS/MS.
-
-
Calculation:
-
The concentration in the buffer chamber represents the unbound drug concentration.
-
Calculate the fraction unbound (fu) as: fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber.
-
Expected Outcome:
| Compound | Concentration in Plasma Chamber (nM) | Concentration in Buffer Chamber (nM) | Fraction Unbound (fu) | % Bound |
| This compound | 1000 | 50 | 0.05 | 95% |
This data provides a quantitative measure of the extent of this compound binding to plasma proteins.
Visualizations
Caption: FXR Signaling Pathway and Point of Inhibition by this compound.
Caption: Workflow for Investigating Serum Effects on this compound Activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioivt.com [bioivt.com]
- 10. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
Validation & Comparative
A Head-to-Head Comparison of DY268 and Z-Guggulsterone as Farnesoid X Receptor (FXR) Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of two commonly referenced Farnesoid X Receptor (FXR) antagonists: the synthetic compound DY268 and the natural product Z-guggulsterone. This comparison is supported by experimental data from various sources, with a focus on quantitative measures of potency and the methodologies used for their determination.
The Farnesoid X Receptor is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1] Antagonizing FXR has emerged as a potential therapeutic strategy for conditions such as cholestasis and certain metabolic disorders.[2] Both this compound and Z-guggulsterone are established FXR antagonists, but they exhibit markedly different potencies.
Quantitative Comparison of Potency
The potency of an antagonist is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the receptor's activity. A lower IC50 value indicates a higher potency.
Based on available data, this compound is a significantly more potent FXR antagonist than Z-guggulsterone. The IC50 for this compound is in the nanomolar range, while Z-guggulsterone's IC50 falls within the micromolar range. This suggests that a much lower concentration of this compound is needed to achieve the same level of FXR inhibition as Z-guggulsterone.
The following table summarizes the reported IC50 values for both compounds across different experimental assays:
| Compound | Assay Type | IC50 Value | Reference |
| This compound | FXR Binding Assay | 7.5 nM | [3][4] |
| Cell-Based FXR Transactivation Assay | 468 nM / 468.5 nM | [3][4] | |
| Z-Guggulsterone | FXR Transactivation Assay | ~15-17 µM | [1] |
| FXR Transactivation Assay | 39.05 µM | ||
| Coactivator Dissociation Assay | ~100 nM - 1 µM |
Note: The variability in IC50 values for Z-guggulsterone can be attributed to different experimental setups, such as the specific cell line used, the reporter gene construct, and the concentration of the FXR agonist being antagonized.
A direct comparison in a commercial human FXR reporter assay kit further corroborates the superior potency of this compound over Z-guggulsterone, as both are used as reference antagonists in these kits.[5]
Experimental Methodologies
The determination of FXR antagonist potency relies on various in vitro assays. The most common approaches are cell-based reporter gene assays and biochemical co-regulator interaction assays.
Cell-Based Luciferase Reporter Assay
This is a widely used method to assess the ability of a compound to inhibit FXR-mediated gene transcription.
Workflow for a Typical FXR Antagonist Luciferase Reporter Assay:
Principle:
-
Host cells (commonly HEK293T) are co-transfected with an FXR expression plasmid and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive promoter (e.g., from the BSEP gene).[6][7]
-
An internal control plasmid, such as one expressing Renilla luciferase, is also co-transfected to normalize for transfection efficiency and cell viability.[7]
-
The cells are then treated with a known FXR agonist (e.g., GW4064 or chenodeoxycholic acid) to stimulate FXR-mediated transcription of the luciferase gene.
-
Concurrently, the cells are treated with varying concentrations of the test antagonist (this compound or Z-guggulsterone).
-
The antagonist competes with the agonist for binding to FXR, thereby inhibiting the transcription of the luciferase gene.
-
After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The reduction in luciferase signal in the presence of the antagonist is used to calculate the IC50 value.
Co-regulator Interaction Assays (e.g., TR-FRET)
These are biochemical assays that measure the ability of an antagonist to disrupt the interaction between FXR and its co-regulators, which is a crucial step in transcriptional activation.
Principle of a TR-FRET Co-regulator Recruitment Assay:
-
The FXR ligand-binding domain (LBD), often tagged with an epitope like GST, is incubated with a fluorescently labeled co-regulator peptide (e.g., from SRC-1).[8]
-
A terbium-labeled antibody that binds to the GST tag on FXR-LBD serves as the donor fluorophore in the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) pair. The fluorescent label on the co-regulator peptide acts as the acceptor.
-
In the presence of an agonist, FXR undergoes a conformational change that promotes its binding to the co-regulator peptide, bringing the donor and acceptor fluorophores into close proximity and resulting in a high FRET signal.
-
An antagonist will prevent this interaction, leading to a decrease in the FRET signal. The IC50 can be determined by measuring the reduction in the FRET signal at different antagonist concentrations.
FXR Signaling Pathway
The antagonistic action of this compound and Z-guggulsterone occurs within the broader context of the FXR signaling pathway. Understanding this pathway is essential for interpreting the functional consequences of FXR inhibition.
In its active state, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes.[9] A key target gene is the Small Heterodimer Partner (SHP), which in turn inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[5] FXR antagonists like this compound and Z-guggulsterone prevent the initial activation of FXR, thereby blocking this entire downstream cascade.
Conclusion
Both this compound and Z-guggulsterone are effective antagonists of the Farnesoid X Receptor. However, the available experimental data consistently demonstrate that This compound is a substantially more potent antagonist than Z-guggulsterone , with an IC50 in the nanomolar range compared to the micromolar potency of Z-guggulsterone. This significant difference in potency is a critical consideration for researchers selecting a tool compound for in vitro or in vivo studies of FXR function and for professionals in the field of drug development exploring FXR as a therapeutic target. The choice between these two antagonists will depend on the specific requirements of the experiment, including the desired concentration range for effective FXR inhibition and the potential for off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Guggulsterone antagonizes farnesoid X receptor induction of bile salt export pump but activates pregnane X receptor to inhibit cholesterol 7alpha-hydroxylase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. caymanchem.com [caymanchem.com]
- 7. A New FXR Ligand Chemotype with Agonist/Antagonist Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
A Comparative Guide to DY268: A Potent Synthetic Farnesoid X Receptor (FXR) Antagonist
The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, is a critical regulator of bile acid, lipid, and glucose homeostasis. While FXR agonists have been developed for conditions like non-alcoholic steatohepatitis (NASH), there is growing interest in FXR antagonists. These inhibitors block the receptor's activity and hold therapeutic potential for diseases such as cholestasis, drug-induced liver injury (DILI), and certain metabolic disorders where FXR inhibition is considered beneficial.
This guide provides an objective comparison of DY268, a potent synthetic FXR antagonist, with other known FXR inhibitors, supported by available experimental data.
Performance Comparison of Synthetic FXR Antagonists
This compound stands out due to its high potency in inhibiting FXR. It belongs to a class of trisubstituted-pyrazol carboxamides and has been identified as one of the most potent FXR antagonists to date. Its primary advantage lies in its low nanomolar efficacy in direct binding assays and sub-micromolar activity in cell-based functional assays. This positions this compound as a valuable chemical tool for elucidating the biological functions of FXR and as a promising candidate for further drug development.[1]
A comparison of this compound's potency with other synthetic and natural FXR antagonists reveals its superior or competitive inhibitory activity.
Table 1: Comparative Potency (IC₅₀) of Selected FXR Antagonists
| Compound | Type | Assay Type | IC₅₀ Value | Citation(s) |
|---|---|---|---|---|
| This compound | Synthetic | Binding Assay | 7.5 nM | [1][2] |
| Cell-based Transactivation | 468 nM | [1] | ||
| Compound '25' | Synthetic | Not Specified | 9.2 nM | [3][4] |
| FLG249 | Synthetic | Luciferase Assay | 32.0 nM | [3][4] |
| Compound '3f' | Synthetic | Not Specified | 0.58 µM (580 nM) | [3][4] |
| (Z)-Guggulsterone | Natural | Coactivator Association | ~15-17 µM | [5] |
| Yeast Two-Hybrid | 6.47 µM | [6] | ||
| Compound '9a' | Synthetic (Seco-cholesterol) | Cell-based | 4.6 µM | [3][4] |
| NDB | Synthetic | Not Specified | 3.4 µM |[3][4] |
Disclaimer: The IC₅₀ values presented are sourced from various studies and may not be directly comparable due to differences in experimental protocols, cell lines, and assay conditions.
The data clearly indicates that this compound exhibits significantly higher potency in direct binding to the FXR ligand-binding domain compared to many other known antagonists. While its cell-based activity is less potent than its binding affinity—a common phenomenon reflecting cellular uptake, metabolism, and target engagement complexity—it remains a highly effective inhibitor at sub-micromolar concentrations.[1]
Signaling Pathways and Experimental Workflows
Mechanism of FXR Antagonism
FXR is activated by bile acids. Upon activation, it forms a heterodimer with the Retinoid X Receptor (RXR), binds to FXR Response Elements (FXREs) on DNA, and recruits coactivators to initiate the transcription of target genes like the Small Heterodimer Partner (SHP). SHP, in turn, represses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis. An FXR antagonist like this compound physically binds to the receptor, preventing the conformational changes necessary for coactivator recruitment and subsequent gene transcription, thereby inhibiting the entire downstream signaling cascade.
Caption: Mechanism of FXR activation by agonists and inhibition by the antagonist this compound.
Experimental Workflow for Screening FXR Antagonists
The identification and characterization of FXR antagonists like this compound typically involve a multi-step process, starting with high-throughput screening to identify initial hits, followed by cell-based assays to confirm functional antagonism.
Caption: A typical experimental workflow for identifying and validating FXR antagonists.
Experimental Protocols
The determination of a compound's potency as an FXR antagonist relies on robust in vitro assays. The two key experimental methods are binding assays and cell-based transactivation assays.
FXR Ligand Binding Assay (e.g., TR-FRET)
This assay quantifies the ability of a test compound to directly compete with a fluorescently labeled probe for binding to the FXR ligand-binding domain (LBD).
-
Objective: To determine the binding affinity (IC₅₀) of a test compound to the FXR protein.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a technology based on the energy transfer between two fluorophores, a donor (e.g., Terbium-cryptate) and an acceptor, when in close proximity. In this assay, a labeled FXR-LBD and a fluorescent FXR ligand (probe) are used. When the probe binds to FXR, FRET occurs. An antagonist competes with the probe, disrupting FRET and causing a decrease in the signal.[7][8]
-
Methodology:
-
Reagents: Purified FXR-LBD protein (tagged, e.g., with GST or His), a fluorescent probe known to bind FXR (e.g., DY246), TR-FRET donor and acceptor fluorophores, assay buffer.[8]
-
Procedure: All reagents are combined in a microplate well. This includes the FXR-LBD, the fluorescent probe, and varying concentrations of the test compound (like this compound).
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 2 hours) to allow the binding reaction to reach equilibrium.[9]
-
Detection: The TR-FRET signal is read using a plate reader capable of time-resolved fluorescence measurements.
-
Data Analysis: The signal is plotted against the concentration of the test compound. The IC₅₀ value is calculated, representing the concentration of the compound that displaces 50% of the fluorescent probe.[7]
-
Cell-Based FXR Transactivation Assay
This assay measures the functional ability of a compound to inhibit FXR-mediated gene transcription in a cellular context.
-
Objective: To determine the functional potency (IC₅₀) of an antagonist in a cellular environment.
-
Principle: A host cell line (e.g., HEK293T or HepG2) is engineered to express the FXR protein and a reporter gene (e.g., luciferase) linked to an FXR-responsive promoter (like the BSEP promoter). When an FXR agonist is added, it activates FXR, leading to the expression of the reporter gene and a measurable signal (light). An antagonist will compete with the agonist and inhibit this signal in a dose-dependent manner.[10][11]
-
Methodology:
-
Cell Culture & Transfection: Adherent cells (e.g., HEK293T) are cultured and co-transfected with two plasmids: an FXR expression plasmid and a reporter plasmid containing an FXRE promoter upstream of a luciferase gene.[12]
-
Compound Treatment: After transfection (e.g., 24 hours), the cells are treated with a constant, predetermined concentration of an FXR agonist (e.g., Chenodeoxycholic acid - CDCA or GW4064) along with serially diluted concentrations of the test antagonist (this compound).[11][13]
-
Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for transcriptional activation and reporter protein expression.[12]
-
Lysis and Detection: A lysis buffer is added to the cells, followed by a luciferase substrate. The resulting luminescence is measured with a luminometer.
-
Data Analysis: The luminescence signal is normalized and plotted against the antagonist concentration. The IC₅₀ value is calculated as the concentration of the antagonist that causes a 50% reduction in the agonist-induced signal.[14]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Discovery of 9,11-Seco-Cholesterol Derivatives as Novel FXR Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Natural Products as Novel and Potent FXR Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Farnesoid X Receptor Activation Stimulates Organic Cations Transport in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unmasking the Antagonist: DY268 Effectively Counteracts GW4064-Induced FXR Activation
A head-to-head comparison of the potent Farnesoid X Receptor (FXR) antagonist, DY268, against the widely used FXR agonist, GW4064, provides compelling evidence of this compound's efficacy in neutralizing GW4064-driven cellular responses. This guide presents a comprehensive analysis of their interaction, supported by quantitative data and detailed experimental protocols, to inform researchers in drug discovery and molecular pharmacology.
The Farnesoid X Receptor (FXR) is a critical nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism. Its modulation by synthetic compounds has been a key strategy in the development of therapeutics for metabolic and liver diseases. GW4064 is a well-established synthetic agonist used to activate FXR and study its downstream signaling pathways. Conversely, the identification and validation of potent FXR antagonists are crucial for understanding the physiological consequences of FXR inhibition and for developing treatments where FXR overactivation is detrimental. This compound has emerged as a potent and selective antagonist of FXR.
This guide delves into the experimental validation of this compound's antagonistic effect on GW4064-mediated FXR activation, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows.
Quantitative Comparison of this compound and GW4064 Activity
The antagonistic potency of this compound against GW4064-induced FXR activation has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) of this compound is a key parameter demonstrating its efficacy.
| Assay Type | Cell Line | GW4064 Concentration | This compound IC50 | Reference |
| FXR Transactivation Assay | HEK293T | Not specified | 468 nM | [1] |
| Luciferase Reporter Assay | HG5LN-hFXR | 100 nM (~EC80) | 148 nM | [2][3] |
| FXR Reporter Gene Assay | HEK293T | 0.15 µM (~EC70) | Not specified | [4] |
| FXR Reporter Gene Assay | HEK293T | 0.30 µM (~EC50) | Not specified | [4] |
These data consistently demonstrate that this compound is a potent antagonist of FXR, capable of inhibiting GW4064-induced receptor activation in the nanomolar range.
Signaling Pathway and Experimental Workflow
To visually represent the molecular interactions and the experimental process used to validate the antagonistic effect, the following diagrams are provided.
Caption: FXR Signaling Pathway Activation by GW4064 and Inhibition by this compound.
Caption: Experimental Workflow for FXR Antagonist Reporter Gene Assay.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound's antagonistic effect.
FXR Reporter Gene Assay
This assay quantifies the ability of a compound to inhibit the transcriptional activity of FXR induced by an agonist.
a. Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cells are transiently transfected using a suitable transfection reagent with expression plasmids for human FXR and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive promoter (e.g., containing the bile salt export pump (BSEP) promoter).
b. Assay Procedure:
-
Following transfection, cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well.
-
After 24 hours, the culture medium is replaced with a medium containing a fixed, sub-maximal concentration of the FXR agonist GW4064 (e.g., the EC70 concentration, approximately 0.15 µM, as determined from a prior dose-response experiment).[4]
-
This compound is then added to the wells in a series of increasing concentrations.
-
The cells are incubated for an additional 24 hours.
c. Data Acquisition and Analysis:
-
After incubation, the cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions.
-
The relative light units (RLU) are normalized to a control (cells treated with GW4064 and vehicle).
-
The IC50 value for this compound is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
FXR Target Gene Expression Analysis (qPCR)
This experiment validates the functional antagonism of this compound by measuring the expression of known FXR target genes.
a. Cell Treatment:
-
Hepatocellular carcinoma cells (e.g., HepG2), which endogenously express FXR, are seeded in 6-well plates.
-
Cells are treated with GW4064 (e.g., 1 µM) alone, this compound alone, or a combination of GW4064 and varying concentrations of this compound for 24 hours.
b. RNA Isolation and cDNA Synthesis:
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
The concentration and purity of the RNA are determined using a spectrophotometer.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
c. Quantitative PCR (qPCR):
-
qPCR is performed using the synthesized cDNA, gene-specific primers for FXR target genes (e.g., SHP, BSEP), and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative expression of the target genes is calculated using the ΔΔCt method.
d. Data Analysis:
-
The fold change in gene expression in response to the treatments is calculated relative to the vehicle-treated control.
-
The ability of this compound to inhibit GW4064-induced gene expression is assessed by comparing the expression levels in co-treated cells to those treated with GW4064 alone.
Conclusion
The presented data and experimental protocols unequivocally validate this compound as a potent antagonist of GW4064-induced FXR activation. Its ability to inhibit FXR transactivation and downstream target gene expression in the nanomolar range highlights its utility as a valuable research tool for elucidating the roles of FXR in health and disease. For researchers and drug development professionals, this compound represents a key compound for investigating the therapeutic potential of FXR antagonism. The provided methodologies offer a robust framework for the continued investigation of FXR modulators.
References
A Head-to-Head Comparison of DY268 and Other Commercial FXR Antagonists
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis. Its involvement in various metabolic and cholestatic diseases has made it a significant therapeutic target. While FXR agonists have been extensively studied, the therapeutic potential of FXR antagonists is an area of growing interest. This guide provides a head-to-head comparison of DY268, a potent FXR antagonist, with other commercially available antagonists, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The following table summarizes the in vitro potency of this compound and other commercial FXR antagonists. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. A lower IC50 value indicates a more potent antagonist.
| Compound | Assay Type | IC50 Value | Reference |
| This compound | FXR Binding Assay | 7.5 nM | [1][2] |
| Cell-Based FXR Transactivation Assay | 468 nM | [1][2] | |
| (Z)-Guggulsterone | FXR Transactivation Assay | ~10 µM (in the presence of 100 µM CDCA) | [3] |
| Tauro-β-muricholic acid (T-β-MCA) | Competitive FXR Antagonist Assay | 40 µM | [4] |
Signaling and Experimental Workflow Diagrams
To visualize the mechanisms and experimental procedures discussed, the following diagrams have been generated.
References
assessing the specificity of DY268 for FXR over other nuclear receptors
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount. This guide provides a detailed comparison of the Farnesoid X Receptor (FXR) antagonist, DY268, against other nuclear receptors, supported by experimental data and detailed protocols.
This compound has emerged as a potent antagonist of the Farnesoid X Receptor (FXR), a critical regulator of bile acid, lipid, and glucose homeostasis.[1] Its utility as a chemical tool for studying FXR biology and as a potential therapeutic agent hinges on its selectivity. This guide assesses the specificity of this compound for FXR over other key nuclear receptors, including the Liver X Receptors (LXRα and LXRβ), the Pregnane X Receptor (PXR), the Constitutive Androstane Receptor (CAR), and the Retinoid-related Orphan Receptor γ (RORγ).
Quantitative Assessment of this compound Specificity
Experimental evidence from a comprehensive study by Toporova et al. (2020) demonstrates the high selectivity of this compound for FXR.[2][3][4][5] In a panel of reporter gene assays designed to assess the activity of various compounds on multiple nuclear receptors, this compound was found to be "perfectly selective for FXR."[2][3][4][5] The compound did not exhibit any significant agonistic or antagonistic activity on LXRα, LXRβ, CAR, RORγ, or PXR at the concentrations tested.[2][3][4][5]
The following table summarizes the antagonistic activity of this compound against a panel of nuclear receptors.
| Nuclear Receptor | IC50 (nM) | Reference |
| FXR | 43 | [3] |
| LXRα | No effect observed | [3] |
| LXRβ | No effect observed | [3] |
| CAR | No effect observed | [3] |
| RORγ | No effect observed | [3] |
| PXR | No effect observed | [3] |
Table 1: Specificity of this compound for FXR over other nuclear receptors. Data is derived from luciferase reporter gene assays.[3]
Experimental Protocols
The determination of this compound's specificity relies on robust and validated experimental methodologies. A commonly employed technique is the cell-based luciferase reporter gene assay.
Luciferase Reporter Gene Assay for Nuclear Receptor Specificity
This assay measures the ability of a compound to modulate the transcriptional activity of a specific nuclear receptor.
Principle: A reporter gene construct containing a luciferase gene under the control of a promoter with response elements for a specific nuclear receptor is introduced into host cells. If a compound activates the nuclear receptor, the receptor binds to the response elements and drives the expression of luciferase. In the case of an antagonist like this compound, its ability to inhibit the activation induced by a known agonist is measured.
Detailed Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates.
-
Cells are then transiently transfected with two plasmids:
-
An expression plasmid for the specific nuclear receptor (e.g., FXR, LXRα, PXR).
-
A reporter plasmid containing the luciferase gene driven by a promoter with the corresponding nuclear receptor response elements.
-
-
A control plasmid, such as one expressing Renilla luciferase, is often co-transfected to normalize for transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours of transfection, the medium is replaced with a fresh medium containing the test compound (this compound) at various concentrations.
-
For antagonist assays, a known agonist for the specific nuclear receptor is added along with the test compound.
-
-
Luciferase Activity Measurement:
-
Following a 24-hour incubation period with the compounds, the cells are lysed.
-
Luciferase activity is measured using a luminometer after the addition of a luciferase substrate.
-
Renilla luciferase activity is also measured for normalization.
-
-
Data Analysis:
-
The relative luciferase activity is calculated by normalizing the firefly luciferase signal to the Renilla luciferase signal.
-
For antagonist activity, the percentage of inhibition of the agonist-induced activity is calculated.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the FXR Signaling Pathway and Specificity Assessment
To better understand the context of this compound's action and the experimental approach to determine its specificity, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Differential Modulation of Gene Expression by the Synthetic Antagonist DY268 versus the Natural Antagonist Guggulsterone on the Farnesoid X Receptor (FXR)
A Comparative Guide for Researchers
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose metabolism. Its modulation presents a promising therapeutic avenue for metabolic diseases. While synthetic antagonists like DY268 offer potent and specific inhibition, natural compounds such as guggulsterone exhibit a more complex modulatory profile. This guide provides a comparative analysis of the differential effects of this compound and guggulsterone on FXR-regulated gene expression, supported by experimental data and detailed protocols for researchers in pharmacology and drug development.
Unraveling the Contrasting Mechanisms of FXR Antagonism
This compound is a potent synthetic antagonist of FXR with a high binding affinity (IC50 = 7.5 nM), leading to a direct and robust inhibition of FXR transactivation.[1][2][3] In contrast, guggulsterone, a phytosteroid derived from the guggul tree, is characterized as a selective bile acid receptor modulator (SBARM).[4][5] While it acts as an antagonist in coactivator association assays, its effect on FXR target gene expression is context-dependent and can even lead to the enhancement of certain genes in the presence of an FXR agonist.[4][6][7]
This differential activity is highlighted by their effects on key FXR target genes. Guggulsterone, in the presence of an FXR agonist like chenodeoxycholic acid (CDCA), has been shown to enhance the expression of the Bile Salt Export Pump (BSEP) and the Small Heterodimer Partner (SHP).[4][6] However, it does not affect the FXR-mediated repression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[8][9] In fact, guggulsterone can inhibit CYP7A1 through activation of the Pregnane X Receptor (PXR).[8][9] this compound, as a direct antagonist, is expected to inhibit the agonist-induced expression of genes like BSEP and SHP and relieve the repression of CYP7A1.
Comparative Analysis of Gene Expression Modulation
The following table summarizes the known differential effects of this compound and guggulsterone on the expression of key FXR target genes in hepatocytes, such as HepG2 cells. This data is compiled from multiple studies investigating the individual actions of these compounds.
| Target Gene | Function | Effect of this compound (in the presence of an agonist) | Effect of Guggulsterone (in the presence of an agonist) | References |
| BSEP (Bile Salt Export Pump, ABCB11) | Transports bile acids out of hepatocytes. | Inhibition of agonist-induced expression. | Enhancement of agonist-induced expression. | [4][6] |
| SHP (Small Heterodimer Partner, NR0B2) | Atypical nuclear receptor that inhibits the expression of several metabolic genes, including CYP7A1. | Inhibition of agonist-induced expression. | Enhancement of agonist-induced expression. | [4][5][6][10] |
| CYP7A1 (Cholesterol 7α-hydroxylase) | Rate-limiting enzyme in bile acid synthesis from cholesterol. | Reversal of agonist-induced repression. | No effect on FXR-mediated repression; may inhibit via PXR. | [8][9] |
| OSTα/OSTβ (Organic Solute Transporter α/β) | Basolateral export of bile acids from hepatocytes and enterocytes. | Inhibition of agonist-induced expression. | Likely inhibition, but specific comparative data is limited. | [11] |
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below. These protocols are based on established techniques for studying FXR modulation in vitro.
Luciferase Reporter Gene Assay for FXR Antagonism
This assay is used to quantify the ability of a compound to inhibit FXR activation in a cellular context.
Materials:
-
HepG2 cells
-
Expression plasmids: pCMV-FXR (human), pCMV-RXRα (human)
-
Reporter plasmid: pGL3-EcRE-Luc (containing FXR response elements driving luciferase expression)
-
Control plasmid: pRL-TK (Renilla luciferase for normalization)
-
Lipofectamine 2000 or similar transfection reagent
-
DMEM, high glucose, supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
FXR agonist (e.g., GW4064 or CDCA)
-
Test compounds (this compound, guggulsterone)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the FXR, RXRα, EcRE-luciferase, and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the FXR agonist (at its EC50 concentration) and varying concentrations of the antagonist (this compound or guggulsterone). Include appropriate vehicle controls.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Lysis and Luciferase Measurement: Wash the cells with PBS and lyse them using the passive lysis buffer from the Dual-Luciferase® Reporter Assay System. Measure both firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the antagonist concentration to determine the IC50 value.
Gene Expression Analysis by qRT-PCR
This protocol details the quantification of mRNA levels of FXR target genes following treatment with antagonists.
Materials:
-
HepG2 cells
-
FXR agonist (e.g., GW4064 or CDCA)
-
Test compounds (this compound, guggulsterone)
-
TRIzol® reagent or other RNA isolation kit
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR® Green PCR Master Mix
-
Gene-specific primers for BSEP, SHP, CYP7A1, OSTα, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment: Seed HepG2 cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the FXR agonist and/or antagonists at desired concentrations for 24 hours.
-
RNA Isolation: Harvest the cells and isolate total RNA using TRIzol® reagent or a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using SYBR® Green master mix and gene-specific primers. The cycling conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Visualizing the Signaling Pathways
To aid in the understanding of the molecular mechanisms, the following diagrams illustrate the FXR and related TGR5 signaling pathways.
FXR Signaling Pathway
TGR5 Signaling Pathway
Experimental Workflow for Comparative Transcriptomic Analysis
For a comprehensive comparison of the gene expression profiles modulated by this compound and guggulsterone, a transcriptomic analysis using RNA sequencing (RNA-Seq) is recommended.
RNA-Seq Experimental Workflow
References
- 1. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. TGR5, Not Only a Metabolic Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guggulsterone antagonizes farnesoid X receptor induction of bile salt export pump but activates pregnane X receptor to inhibit cholesterol 7alpha-hydroxylase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jmolecularsci.com [jmolecularsci.com]
- 11. Retinoic acid represses CYP7A1 expression in human hepatocytes and HepG2 cells by FXR/RXR-dependent and independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the In Vivo Efficacy of DY268: A Comparative Guide to Farnesoid X Receptor (FXR) Modulators
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis.[1] Its central role in metabolic and inflammatory pathways has made it a promising therapeutic target for a range of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other liver and metabolic diseases.[2][3] Consequently, the development of synthetic FXR modulators, both agonists and antagonists, has become an area of intense research.
This guide provides a comparative overview of the in vivo efficacy of the potent FXR antagonist DY268 against other FXR modulators. It is important to note that while extensive in vitro data exists for this compound, demonstrating its high potency as an FXR antagonist, publicly available in vivo studies directly comparing its efficacy to other FXR modulators are limited.[4][5] Therefore, this guide will evaluate the known in vivo effects of representative FXR agonists and other antagonists to provide a comprehensive framework for understanding the potential therapeutic profile of this compound.
Data Presentation: Quantitative Comparison of FXR Modulators
The following tables summarize the typical in vivo effects of FXR agonists and antagonists based on preclinical studies in various animal models of liver and metabolic diseases.
Table 1: In Vivo Efficacy of FXR Agonists (e.g., Obeticholic Acid, GW4064)
| Parameter | Effect | Animal Model(s) | Key Findings |
| Hepatic Steatosis | Reduction | Diet-induced obesity, NASH models | Decreased liver fat accumulation and triglyceride levels.[6][7] |
| Hepatic Inflammation | Reduction | NASH, cholestasis models | Lowered expression of pro-inflammatory cytokines.[6][8] |
| Hepatic Fibrosis | Reduction | NASH, liver fibrosis models | Decreased collagen deposition and expression of fibrotic markers.[6][8] |
| Bile Acid Synthesis | Suppression | Various rodent models | Decreased expression of Cyp7a1, the rate-limiting enzyme in bile acid synthesis.[2] |
| Serum Bile Acids | Reduction | Cholestasis models | Improved bile acid homeostasis. |
| Glucose Metabolism | Improvement | Diabetes, obesity models | Enhanced insulin sensitivity and glucose tolerance.[2] |
| Lipid Metabolism | Variable | Rodent and humanized mouse models | Often associated with an increase in LDL cholesterol and a decrease in HDL cholesterol.[9] |
Table 2: In Vivo Efficacy of FXR Antagonists (e.g., Gly-MCA, Compound 15/FLG249)
| Parameter | Effect | Animal Model(s) | Key Findings |
| Hepatic Steatosis | Potential Reduction | Limited data; may depend on intestinal vs. systemic antagonism | Some studies suggest benefits in metabolic disease models.[10] |
| Hepatic Inflammation | Potential Reduction | Limited data | May modulate inflammatory pathways. |
| Hepatic Fibrosis | Potential Reduction | Limited data | May have anti-fibrotic effects in specific contexts. |
| Bile Acid Synthesis | Induction | Mouse models | Increased expression of Cyp7a1.[2][10] |
| Serum Bile Acids | Potential Increase | Mouse models | May lead to increased circulating bile acid levels.[2] |
| Glucose Metabolism | Potential Improvement | Limited data | May improve metabolic parameters by modulating intestinal FXR signaling.[10] |
| Lipid Metabolism | Potential Improvement | Limited data | May have beneficial effects on cholesterol metabolism.[11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vivo efficacy studies. Below is a generalized protocol for evaluating FXR modulators in a diet-induced mouse model of NASH.
Animal Model: Male C57BL/6J mice are typically used.[12]
Induction of NASH: Mice are fed a high-fat, high-cholesterol, and high-fructose diet (or other appropriate NASH-inducing diets like a methionine- and choline-deficient diet) for a period of 12-24 weeks to induce hepatic steatosis, inflammation, and fibrosis.[12][13]
Drug Administration:
-
Vehicle Control: The vehicle used to dissolve the test compounds (e.g., 0.5% carboxymethylcellulose).
-
Test Compounds: this compound, a reference FXR agonist (e.g., Obeticholic Acid), and/or other relevant comparators are administered orally (gavage) or via intraperitoneal injection once daily for a specified duration (e.g., 4-8 weeks).
-
Dose Range: A dose-response study is often conducted to determine the optimal effective dose.
Efficacy Endpoints:
-
Histological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning. Sirius Red or Masson's trichrome staining is used to quantify fibrosis.[12]
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver injury. Serum lipids (total cholesterol, HDL, LDL, triglycerides) and glucose are also analyzed.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is performed on liver and/or intestinal tissue to measure the expression of FXR target genes (e.g., Shp, Fgf15/19, Cyp7a1, Bsep, Ostα/β) and genes involved in inflammation and fibrosis (e.g., Tnfα, Il-6, Col1a1, Timp1).[10]
-
Metabolic Assessments: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) can be performed to evaluate effects on glucose homeostasis.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: FXR Signaling Pathway Activation and Inhibition.
Caption: In Vivo Efficacy Evaluation Workflow.
Caption: Agonist vs. Antagonist Effects on FXR.
Conclusion
This compound is a highly potent FXR antagonist based on in vitro characterization.[4][5] While direct comparative in vivo efficacy data for this compound is not extensively available in the public domain, the known effects of other FXR antagonists suggest a distinct pharmacological profile compared to FXR agonists. FXR agonists have consistently demonstrated efficacy in reducing hepatic steatosis, inflammation, and fibrosis in various preclinical models, although they can be associated with alterations in lipid profiles.[6][8][9] FXR antagonists, on the other hand, are expected to have opposing effects on bile acid synthesis and may offer therapeutic benefits through distinct mechanisms, particularly by modulating intestinal FXR signaling.[10]
The provided frameworks for experimental protocols and data interpretation should guide researchers in designing and executing robust in vivo studies to elucidate the full therapeutic potential of this compound and other novel FXR modulators. Future head-to-head comparative studies are essential to definitively position this compound within the therapeutic landscape for liver and metabolic diseases.
References
- 1. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 2. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hammerhead-type FXR agonists induce an enhancer RNA Fincor that ameliorates nonalcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. A dual farnesoid X receptor/soluble epoxide hydrolase modulator treats non-alcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel sulfonamide FXR agonist alleviates hepatic steatosis and fibrosis in mouse model of NASH | BioWorld [bioworld.com]
- 8. Role of FXR in Bile Acid and Metabolic Homeostasis in NASH: Pathogenetic Concepts and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Medicinal chemistry and pharmacological effects of Farnesoid X Receptor (FXR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wuxibiology.com [wuxibiology.com]
- 13. In Vivo and In Vitro Models of Hepatic Fibrosis for Pharmacodynamic Evaluation and Pathology Exploration [mdpi.com]
Cross-Validation of DY268's Farnesoid X Receptor (FXR) Antagonism Across Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the farnesoid X receptor (FXR) antagonist, DY268, with other known FXR antagonists, Z-guggulsterone and Gly-β-MCA. The data presented herein facilitates an objective evaluation of this compound's mechanism of action and performance across different cell lines relevant to liver and intestinal physiology.
Introduction to this compound
This compound is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose homeostasis.[1] FXR antagonists are valuable research tools for studying the physiological roles of FXR and hold therapeutic potential for conditions such as cholestasis and metabolic diseases. This guide focuses on the cross-validation of this compound's activity in various cell lines, providing a comparative analysis with other commercially available FXR antagonists.
Comparative Analysis of FXR Antagonist Activity
The inhibitory activity of this compound and its alternatives, Z-guggulsterone and Gly-β-MCA, has been evaluated in different cell-based assays. The following table summarizes their half-maximal inhibitory concentrations (IC50) for FXR antagonism.
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | HEK293T | Reporter Gene Assay | 468 | [1] |
| Z-Guggulsterone | HepG2 | Coactivator Association Assay | ~15,000-17,000 | [2] |
| Gly-β-MCA | - | - | - | Data not available |
Cross-Validation of this compound's Mechanism of Action in Different Cell Lines
The primary mechanism of action for an FXR antagonist is the inhibition of FXR-mediated target gene transcription. This has been validated for this compound across several cell lines.
HEK293T Cells (Human Embryonic Kidney)
In a cell-based transactivation assay using HEK293T cells, this compound demonstrated potent antagonism of FXR with an IC50 of 468 nM.[1]
HepG2 and Huh7 Cells (Human Hepatocellular Carcinoma)
Studies have utilized HepG2 and Huh7 cells to investigate the effect of FXR modulators on hepatic target genes. While direct quantitative data for this compound's effect on target gene expression in these cell lines is limited in publicly available literature, Z-guggulsterone has been shown to enhance the expression of the FXR target gene, Bile Salt Export Pump (BSEP), in HepG2 cells.[3][4] Another study in Huh7 cells demonstrated Z-guggulsterone's effect on Carboxylesterase 1 (CES1) and BSEP expression.[5]
Caco-2 Cells (Human Colorectal Adenocarcinoma)
The Caco-2 cell line is a widely used model for the intestinal epithelium, a key tissue for FXR signaling. While specific data on the effect of this compound in Caco-2 cells is not extensively documented in the reviewed literature, the investigation of FXR antagonists in this cell line is crucial for understanding their impact on intestinal FXR target genes like the apical sodium-dependent bile acid transporter (ASBT).
Signaling Pathway of FXR Antagonism
FXR, upon activation by bile acids, forms a heterodimer with the retinoid X receptor (RXR). This complex binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. Key target genes include the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. FXR also induces the expression of the Bile Salt Export Pump (BSEP), responsible for transporting bile acids out of hepatocytes. FXR antagonists like this compound block the initial activation of FXR, thereby preventing these downstream signaling events.
Experimental Protocols
FXR Reporter Gene Assay
This assay is used to quantify the ability of a compound to modulate FXR activity.
Materials:
-
HEK293T cells
-
FXR expression plasmid
-
FXRE-luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (this compound, Z-guggulsterone, Gly-β-MCA)
-
FXR agonist (e.g., GW4064 or CDCA)
-
Luciferase assay system
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in appropriate medium.
-
Co-transfect cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours, plate the transfected cells into 96-well plates.
-
Prepare serial dilutions of the test compounds and the FXR agonist.
-
For antagonist mode, treat cells with a fixed concentration of the FXR agonist (typically EC50 or EC80) and varying concentrations of the antagonist.
-
Include appropriate vehicle and positive controls.
-
-
Incubation:
-
Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to cell viability.
-
Calculate the percent inhibition of the agonist response for each antagonist concentration and determine the IC50 value.
-
Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression
This method is used to measure the effect of FXR antagonists on the mRNA levels of FXR target genes.
Materials:
-
HepG2, Huh7, or Caco-2 cells
-
Test compounds and FXR agonist
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., SHP, BSEP, CYP7A1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
Cell Treatment:
-
Plate cells and treat with the test compounds in the presence of an FXR agonist for a specified time (e.g., 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
-
qPCR:
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
-
Data Analysis:
-
Calculate the relative mRNA expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.
-
Compare the expression levels in treated cells to the vehicle control.
-
Western Blotting for FXR Protein Expression
This technique is used to assess the total protein levels of FXR.
Materials:
-
Cell lysates from treated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FXR
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation:
-
Lyse cells and quantify protein concentration. .
-
-
SDS-PAGE and Transfer:
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against FXR.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
Experimental Workflow
The following diagram illustrates a typical workflow for the cross-validation of an FXR antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guggulsterone is a farnesoid X receptor antagonist in coactivator association assays but acts to enhance transcription of bile salt export pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Hypolipidemic Agent Guggulsterone Regulates the Expression of Human Bile Salt Export Pump: Dominance of Transactivation over Farsenoid X Receptor-Mediated Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypolipidemic agent Z-guggulsterone: metabolism interplays with induction of carboxylesterase and bile salt export pump - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Off-Target Landscape: A Comparative Analysis of DY268 and Structurally Similar Compounds
For researchers, scientists, and drug development professionals, understanding the off-target profile of a compound is as critical as defining its on-target potency. Unintended molecular interactions can lead to unforeseen toxicities or reveal novel therapeutic opportunities. This guide provides a side-by-side analysis of the off-target profiles of DY268, a potent farnesoid X receptor (FXR) antagonist, and a selection of functionally similar compounds. The information is compiled from publicly available data and presented to facilitate informed decisions in drug discovery and development.
This comparative analysis delves into the known off-target interactions of this compound and other FXR modulators, including Guggulsterone, Ivermectin, and Cilofexor. While a direct head-to-head comparison across a standardized panel of assays is not uniformly available in the public domain, this guide synthesizes existing findings to offer a comprehensive overview of their selectivity and potential for off-target effects.
Quantitative Off-Target Profile Summary
The following table summarizes the known on-target and off-target activities of this compound and selected similar compounds. It is important to note that the methodologies and the breadth of off-target screening vary significantly between studies, making direct quantitative comparisons challenging.
| Compound | Primary Target | Known/Predicted Off-Targets | Off-Target Data Source |
| This compound | Farnesoid X Receptor (FXR) Antagonist | High selectivity for FXR demonstrated. No significant activity observed against a panel of other nuclear receptors.[1] | Nuclear receptor selectivity panel[1] |
| Guggulsterone | Farnesoid X Receptor (FXR) Antagonist | PI3-kinase/AKT pathway, JAK/STAT pathway, NFκB signaling pathway.[2][3] | In vitro studies on cancer cell signaling pathways.[2][3] |
| Ivermectin | Glutamate-gated chloride channels (in invertebrates); Farnesoid X Receptor (FXR) Antagonist (in mammals)[4] | Neurotransmitter-gated ion channels (GABA, nAChR, 5-HT receptors), other nuclear receptors, and various transporter proteins.[5][6] | In silico computational analysis.[5][6] |
| Cilofexor | Farnesoid X Receptor (FXR) Agonist | Generally well-tolerated in clinical trials, suggesting a favorable off-target profile. Pruritus is a common, likely on-target-related, adverse effect.[7][8][9][10][11] | Phase 1 and 2 clinical trial data.[7][8][9][10][11] |
Experimental Protocols
The methodologies employed to assess the off-target profiles of these compounds are crucial for interpreting the data. Below are detailed descriptions of the key experimental approaches cited in this guide.
Nuclear Receptor Selectivity Panel
This assay is designed to evaluate the specificity of a compound for its intended nuclear receptor target against a panel of other related nuclear receptors.
-
Principle: The assay typically utilizes cell lines engineered to express a specific nuclear receptor (e.g., PXR, LXR, PPARs) and a reporter gene system (e.g., luciferase or β-lactamase) that is activated upon receptor binding. The test compound is incubated with these cell lines, and its ability to agonize or antagonize the activity of each receptor is measured by the reporter gene output.
-
General Protocol:
-
Culture engineered cell lines expressing the target and off-target nuclear receptors.
-
Plate the cells in multi-well plates.
-
Treat the cells with a range of concentrations of the test compound. For antagonist testing, cells are co-treated with a known agonist for the respective receptor.
-
Incubate for a defined period (e.g., 24 hours).
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Data is analyzed to determine the EC50 (for agonists) or IC50 (for antagonists) for each receptor, allowing for a quantitative assessment of selectivity.
-
In Silico Off-Target Prediction
Computational methods are often used as a preliminary screen to predict potential off-target interactions based on the chemical structure of a compound.
-
Principle: These methods utilize algorithms that compare the 3D structure of the compound of interest against a large database of protein binding sites. Similarities in structure or chemical features between the compound and known ligands of other proteins can suggest potential off-target binding.
-
Workflow:
-
Obtain the 3D structure of the test compound.
-
Utilize a computational platform or software that contains a database of protein structures and their known ligands.
-
The software performs a virtual screening, docking the test compound into the binding sites of numerous proteins.
-
A scoring function is used to estimate the binding affinity of the compound to each potential off-target.
-
Results are ranked to identify proteins with the highest predicted binding affinity, which are then prioritized for experimental validation.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement and can be adapted to assess off-target binding in a cellular environment.
-
Principle: The binding of a ligand to its target protein generally increases the thermal stability of the protein. CETSA measures this change in thermal stability to confirm target engagement.
-
General Protocol:
-
Treat intact cells or cell lysates with the test compound.
-
Heat the samples across a range of temperatures.
-
Cool the samples and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.
-
A shift in the melting curve of the protein in the presence of the compound indicates a direct binding interaction. This can be performed for known on-targets as well as suspected off-targets.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling pathways and the methodologies used to probe them is essential for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key concepts.
Caption: Simplified FXR signaling pathway and points of intervention by antagonists.
Caption: General workflow for identifying and validating off-target interactions.
References
- 1. Frontiers | Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines [frontiersin.org]
- 2. Potential therapeutic targets of Guggulsterone in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ivermectin - Wikipedia [en.wikipedia.org]
- 5. In Silico Analysis of Off-Target Effects of Ivermectin Drug – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cilofexor in Patients With Compensated Cirrhosis Due to Primary Sclerosing Cholangitis: An Open-Label Phase 1B Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cilofexor shows no liver fibrosis benefits for patients with PSC | springermedicine.com [springermedicine.com]
A Comparative Analysis of the Therapeutic Index of DY268 and Established FXR Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel Farnesoid X Receptor (FXR) antagonist, DY268, with established antagonists, Guggulsterone and Glycine-β-muricholic acid (Gly-MCA). The focus is on the therapeutic index, a critical measure of a drug's safety and efficacy, supported by available experimental data and detailed methodologies.
Executive Summary
The Farnesoid X Receptor (FXR) is a key regulator of bile acid, lipid, and glucose homeostasis, making it a promising therapeutic target for a variety of metabolic diseases. While FXR agonists have been extensively studied, FXR antagonists are emerging as a potential treatment strategy for conditions such as cholestasis and certain metabolic disorders. This guide evaluates the therapeutic potential of a novel FXR antagonist, this compound, in comparison to the well-documented antagonists Guggulsterone and Gly-MCA. A comprehensive analysis of their therapeutic indices is presented, based on available preclinical and clinical data. Due to the limited availability of direct therapeutic index values, this guide compiles relevant efficacy and toxicity data to provide a comparative assessment.
Comparative Data of FXR Antagonists
The following table summarizes the available quantitative data for this compound, Guggulsterone, and Gly-MCA, focusing on parameters relevant to their therapeutic index.
| Parameter | This compound | Guggulsterone | Glycine-β-muricholic acid (Gly-MCA) |
| Mechanism of Action | Potent FXR Antagonist | FXR Antagonist | Intestine-Selective FXR Antagonist |
| In Vitro Potency (IC50) | 7.5 nM (Binding Assay)[1], 468 nM (Cell-based Transactivation Assay)[1] | 15-50 µM[2] | Not explicitly stated, but described as a high-affinity inhibitor. |
| Effective Dose (ED50/Effective Concentration) | Data not available | 500 mg, three times a day (in a clinical trial for hyperlipidemia) | 10 and 50 mg/kg in mice (for diet-induced obesity)[3][4] |
| Toxic Dose (TD50/LD50) | Data not available | LD50 (oral, gum guggul extract) in rats and mice: 1.6 g/kg[5] | No systemic, hepatic, or intestinal toxicities reported in mice at 10 and 50 mg/kg.[3] |
| Reported Side Effects | Not reported in available literature. | Gastrointestinal discomfort, nausea, skin rashes.[6][7][8] | Not reported in available preclinical studies. |
| Therapeutic Index (TI = TD50/ED50) | Not determinable from available data | Not precisely calculable, but appears to have a wide margin of safety based on traditional use and preclinical data. | Appears to be favorable in preclinical models, with no observed toxicity at effective doses. |
Experimental Protocols
Determination of In Vitro Antagonist Potency (IC50)
FXR Transactivation Assay (Luciferase Reporter Assay): This cell-based assay is crucial for determining the functional inhibitory activity of a compound on FXR-mediated gene transcription.
-
Cell Culture and Transfection:
-
HEK293T or HepG2 cells are commonly used.
-
Cells are co-transfected with plasmids expressing the human FXR protein and a reporter plasmid containing a luciferase gene under the control of an FXR response element (e.g., from the BSEP or SHP promoter).[9] A plasmid for a constitutively expressed internal control (e.g., Renilla luciferase) is also included for normalization.
-
-
Compound Treatment:
-
After transfection, cells are treated with a known FXR agonist (e.g., GW4064 or CDCA) to induce a baseline level of FXR activation.
-
Concurrently, cells are treated with a range of concentrations of the test antagonist (e.g., this compound).
-
-
Luciferase Activity Measurement:
-
Following an incubation period (typically 24 hours), cell lysates are collected.
-
Luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the internal control signal.
-
-
IC50 Calculation:
-
The percentage inhibition of FXR activation is calculated for each antagonist concentration relative to the agonist-only control.
-
The IC50 value, the concentration of the antagonist that causes 50% inhibition of the maximal agonist response, is determined by plotting the dose-response curve.[10][11]
-
Determination of Therapeutic Index (In Vivo)
A comprehensive in vivo study is required to determine the therapeutic index of an FXR antagonist. This involves separate efficacy and toxicity studies.
1. Efficacy Study (Determination of ED50):
-
Animal Model: An appropriate animal model of a relevant disease is selected (e.g., a diet-induced obesity model in mice for metabolic disease).
-
Dose Administration: A range of doses of the test compound is administered to different groups of animals.
-
Efficacy Endpoint: A relevant biomarker of efficacy is measured. For an FXR antagonist in a metabolic disease model, this could be a reduction in body weight, improved glucose tolerance, or changes in the expression of FXR target genes in the intestine.[4]
-
ED50 Calculation: The dose that produces 50% of the maximal therapeutic effect (ED50) is determined from the dose-response curve.[12][13]
2. Toxicity Study (Determination of TD50 or LD50):
-
Acute Toxicity (LD50):
-
Animal Model: Typically rats or mice.
-
Procedure: A single, high dose of the compound is administered to a group of animals, and mortality is observed over a set period (e.g., 14 days). The LD50 is the dose that is lethal to 50% of the animals.[5]
-
-
Sub-chronic Toxicity (to determine TD50 or No-Observed-Adverse-Effect-Level - NOAEL):
-
Animal Model: At least two species, one rodent and one non-rodent, are typically required for regulatory submissions.
-
Procedure: The compound is administered daily for a longer period (e.g., 28 or 90 days) at various dose levels.
-
Endpoints: A wide range of parameters are monitored, including clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs.
-
TD50/NOAEL Determination: The TD50 is the dose that causes a specific toxic effect in 50% of the animals. The NOAEL is the highest dose at which no adverse effects are observed.
-
3. Calculation of Therapeutic Index:
The therapeutic index is calculated as the ratio of the toxic dose to the effective dose: TI = TD50 / ED50 or TI = LD50 / ED50 [14][15]
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Intestine-selective farnesoid X receptor inhibition improves obesity-related metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction - NTP Technical Report on the Toxicity Studies of a Gum Guggul Extract Formulation Administered by Gavage to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. What Is Guggul Used for, and Are There Any Side Effects? [medicinenet.com]
- 8. Guggul: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 15. Therapeutic index - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Safe Disposal of DY268: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are integral to maintaining a safe laboratory environment and ensuring environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of DY268, a potent farnesoid X receptor (FXR) antagonist.
A Safety Data Sheet (SDS) for this compound, with a revision date of September 18, 2025, indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS). However, it is designated as "Water hazard class 1 (Self-assessment): slightly hazardous for water," underscoring the importance of preventing its entry into groundwater, watercourses, or sewage systems. Therefore, despite its non-hazardous classification, proper disposal protocols must be followed.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) as a standard laboratory practice.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area | Minimizes inhalation of any potential dust or aerosols. |
Experimental Protocol: Chemical Waste Segregation and Containment
The proper disposal of this compound hinges on a systematic approach to waste segregation, containment, and labeling, culminating in disposal through a certified hazardous waste management service.
1. Waste Identification and Classification:
-
Classify all materials contaminated with this compound as non-hazardous chemical waste that is slightly hazardous to aquatic life.
2. Waste Collection:
-
Solid Waste: Carefully transfer solid this compound, as well as contaminated items such as weighing papers, pipette tips, and gloves, into a designated, compatible, and clearly labeled solid waste container. Avoid the creation of dust.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
3. Container Selection and Labeling:
-
Waste containers must be chemically resistant, in good condition, and have a secure, leak-proof lid.
-
Label the waste container clearly with "this compound Waste" and include any other information required by your institution's waste management policies.
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Ensure the storage area has secondary containment to capture any potential leaks.
Final Disposal Pathway
Under no circumstances should this compound or solutions containing it be disposed of down the drain or in the regular trash. The final disposal must be conducted through your institution's established chemical waste disposal procedures, typically managed by the EHS office. Adherence to local, state, and federal regulations for chemical waste disposal is mandatory.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: For small spills, use an inert, non-combustible absorbent material (e.g., vermiculite, sand) to contain the substance.
-
Cleanup: While wearing appropriate PPE, carefully sweep or scoop the contained material into a designated hazardous waste container. Avoid generating dust.
-
Decontamination: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as chemical waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.
Below is a diagram illustrating the logical workflow for the proper handling and disposal of this compound.
Navigating the Safe Handling and Disposal of DY268: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural clarity is paramount. This document provides essential guidance on the personal protective equipment (PPE), handling procedures, and disposal of DY268, a potent farnesoid X receptor (FXR) antagonist. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of experimental outcomes.
This compound is a valuable tool in the study of drug-induced liver injury (DILI) and other metabolic diseases due to its potent antagonism of the farnesoid X receptor (FXR), with an IC50 of 7.5 nM.[1][2] Its targeted biological activity necessitates careful handling to prevent unintended exposure and ensure accurate experimental results.
Immediate Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling potent, biologically active small molecules should be strictly followed. It is imperative to obtain a comprehensive SDS from the supplier before handling this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to create a barrier between the researcher and the chemical.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended when handling the pure compound or concentrated solutions. |
| Body Protection | Laboratory Coat | Fully buttoned to protect skin and personal clothing. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[3] |
Engineering Controls and Work Practices
| Control Measure | Description |
| Ventilation | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing stock solutions. |
| Designated Area | A specific area of the laboratory should be designated for handling this compound to prevent cross-contamination. |
| Spill Management | Have a spill kit readily available. In case of a spill, evacuate the area and follow established laboratory procedures for chemical spills. Absorb spills with an inert material and dispose of it as hazardous waste. |
| Hygiene | Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn. |
Operational Plan: From Receipt to Disposal
A clear operational plan ensures consistency and safety throughout the experimental workflow.
Experimental Protocols
This compound is primarily utilized in cell-based assays to investigate its antagonistic effects on the Farnesoid X Receptor (FXR).
FXR Antagonist Reporter Assay
This assay quantifies the ability of this compound to inhibit FXR activation by a known agonist.
Materials:
-
Human FXR reporter cells
-
Cell culture medium
-
This compound
-
FXR agonist (e.g., GW4064)
-
Luciferase detection reagent
-
White, sterile, 96-well assay plates
Methodology:
-
Cell Seeding: Plate the FXR reporter cells in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Pre-treat the cells with the various concentrations of this compound for a specified period.
-
Agonist Addition: Add a known concentration of an FXR agonist (e.g., GW4064) to the wells.
-
Incubation: Incubate the plate for 24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and add the luciferase detection reagent. Measure the luminescence using a plate reader.
-
Data Analysis: The decrease in luminescence in the presence of this compound indicates its antagonistic activity. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the FXR activation.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with regulations.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated hazardous waste container lined with a biohazard bag if biologically contaminated. |
| Liquid Waste (e.g., cell culture media containing this compound) | Collect in a labeled hazardous waste container. Do not pour down the drain. |
| Sharps (e.g., needles used for transfer) | Dispose of in a designated sharps container for hazardous materials. |
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Farnesoid X Receptor (FXR) Signaling Pathway
This compound acts by antagonizing the FXR signaling pathway. Understanding this pathway is key to interpreting experimental results.
By adhering to these safety protocols, operational plans, and experimental guidelines, researchers can confidently and safely utilize this compound in their studies, contributing to a deeper understanding of FXR biology and its role in disease.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
